Oxprenolol Hydrochloride
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.
See also: Oxprenolol (has active moiety).
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
| Record name | Oxprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trasicor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Oxprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist with well-documented efficacy in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] This technical guide provides a comprehensive examination of the core mechanism of action of oxprenolol, focusing on its molecular interactions, downstream signaling pathways, and unique pharmacological properties. The document synthesizes quantitative data on receptor binding affinities, intrinsic sympathomimetic activity, and membrane-stabilizing effects. Detailed experimental protocols for key assays are provided to facilitate reproducible research in the field.
Introduction
This compound belongs to the class of beta-blockers, which exert their therapeutic effects by competitively antagonizing the actions of endogenous catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[1][2] Unlike many other beta-blockers, oxprenolol possesses two additional key features: intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA).[3][4] These properties contribute to its distinct clinical profile. This guide will delve into the nuanced molecular mechanisms that underpin these three core pharmacological actions of oxprenolol.
Non-Selective Beta-Adrenergic Receptor Antagonism
The primary mechanism of action of oxprenolol is its competitive, non-selective blockade of both β1- and β2-adrenergic receptors.[1][4] β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the bronchi and blood vessels.[4]
Receptor Binding Affinity
The affinity of oxprenolol for β-adrenergic receptors has been quantified through radioligand binding assays. These experiments typically measure the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the drug in displacing a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| β-adrenergic (non-specific) | Oxprenolol | Rat heart muscle | 7.10 | [5] |
Further research is required to delineate the specific Ki values for human β1 and β2 receptors.
Downstream Signaling Pathway
The binding of catecholamines to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a downstream signaling cascade. This process begins with the activation of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] cAMP, a second messenger, then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a physiological response.
By blocking the binding of agonists to β-adrenergic receptors, oxprenolol inhibits this signaling pathway, resulting in several key physiological effects:
-
In the Heart (β1-receptor blockade):
-
Negative Chronotropic Effect: A decrease in heart rate.[4]
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction.[4]
-
Reduced Cardiac Output: The combined effect of reduced heart rate and contractility leads to a decrease in the volume of blood pumped by the heart per minute.[1]
-
-
In the Juxtaglomerular Apparatus (β1-receptor blockade):
-
Inhibition of Renin Release: This leads to the downregulation of the renin-angiotensin-aldosterone system, contributing to a decrease in blood pressure.[1]
-
-
In Bronchial and Vascular Smooth Muscle (β2-receptor blockade):
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is Oxprenolol used for? [synapse.patsnap.com]
- 3. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of Oxprenolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist with well-documented efficacy in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] A distinguishing feature of its pharmacological profile is the presence of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects.[3][4] This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental processes using Graphviz diagrams. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its therapeutic effects primarily through competitive, non-selective antagonism of β1- and β2-adrenergic receptors.[3] This blockade counteracts the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure.[1][3]
Intrinsic Sympathomimetic Activity (ISA)
Unlike pure β-blockers, oxprenolol possesses partial agonist activity at β-adrenergic receptors.[1][5] This means that in situations of low sympathetic tone, it can cause a mild stimulation of the receptors, which may contribute to a reduced incidence of severe bradycardia and excessive negative inotropic effects compared to β-blockers lacking ISA.[3]
Membrane-Stabilizing Activity
Oxprenolol also exhibits a membrane-stabilizing or "quinidine-like" effect, which is attributed to its ability to interfere with sodium ion channels in a manner similar to local anesthetics.[3][6] This property is generally considered to be of minimal clinical significance at therapeutic doses but may play a role in its antiarrhythmic effects and in cases of overdose.[7]
Pharmacodynamics
The pharmacodynamic effects of oxprenolol are a direct consequence of its interaction with β-adrenergic receptors. The blockade of β1-receptors in the heart results in negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effects.[3] The antagonism of β2-receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.
Pharmacokinetics
This compound is characterized by its moderate lipophilicity, leading to good absorption from the gastrointestinal tract but also significant first-pass metabolism in the liver.[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Species | Reference |
| Ki | β-Adrenergic (non-specified) | 7.10 nM | Rat | Not specified in search results |
Table 2: In Vitro Functional Assays
| Assay Type | Parameter | Value | Cell/Tissue System | Reference |
| cAMP Accumulation | IC50 | Data not available | Not specified | Not specified in search results |
| Heart Rate Reduction | EC50 | Data not available | Not specified | [8] |
Note: Specific IC50 and EC50 values from functional assays were not available in the provided search results.
Table 3: Human Pharmacokinetic Parameters (Single Oral Dose)
| Parameter | Value | Conditions | Reference |
| Bioavailability | 19% - 74% | Oral administration | [9] |
| Tmax (Time to Peak Plasma Concentration) | 30 - 90 minutes | Oral administration | [9] |
| Cmax (Peak Plasma Concentration) | Varies with dose | 20, 40, 80, 160 mg oral doses | [9] |
| Elimination Half-life (t½) | 1.94 ± 0.37 hours | Oral doses | [9] |
| Plasma Protein Binding | ~80% | In blood | [1] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Ki) of oxprenolol for β-adrenergic receptors.
Objective: To quantify the affinity of oxprenolol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [¹²⁵I]-cyanopindolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the target receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[10]
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled oxprenolol and a constant amount of membrane protein.[11]
-
Incubation: Incubate the mixture at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the oxprenolol concentration. Determine the IC50 value (the concentration of oxprenolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Functional Assay: cAMP Accumulation
This protocol describes a general method to assess the functional antagonism of oxprenolol on β-adrenergic receptor-mediated signaling.
Objective: To determine the IC50 of oxprenolol in inhibiting agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Intact cells expressing the β-adrenergic receptor subtype of interest.
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or bioluminescence).[12][13]
Procedure:
-
Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of oxprenolol for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a specific time.[13]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[12]
-
Data Analysis: Plot the cAMP levels against the logarithm of the oxprenolol concentration. Determine the IC50 value, which is the concentration of oxprenolol that causes a 50% inhibition of the maximal agonist-induced cAMP response.
Visualizations
Signaling Pathway
Caption: β-Adrenergic receptor signaling pathway and the action of oxprenolol.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity via radioligand assay.
Logical Relationship: Oxprenolol's Dual Activity
Caption: Logical relationship of oxprenolol's antagonist and partial agonist activities.
References
- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 4. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of oxprenolol dosage time on its pharmacokinetics and haemodynamic effects during exercise in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [promega.sg]
- 13. resources.revvity.com [resources.revvity.com]
Synthesis and characterization of oxprenolol hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of Oxprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-selective beta-adrenergic receptor antagonist with applications in the management of hypertension, angina pectoris, and cardiac arrhythmias. Its efficacy is derived from its ability to block the action of catecholamines on β-adrenergic receptors, coupled with a degree of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects. This document provides a comprehensive technical overview of a common synthetic route for this compound and details the analytical methods for its characterization, including spectroscopic and chromatographic techniques. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity for research and development purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, beginning with the alkylation of a substituted phenol, followed by the introduction of the aminopropanol side chain, which is characteristic of many beta-blockers. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Synthetic Pathway
The common synthetic route involves three main stages:
-
Ether Formation: Reaction of 2-(allyloxy)phenol (pyrocatechol monoallyl ether) with epichlorohydrin to form an epoxide intermediate.
-
Epoxide Ring-Opening: Nucleophilic attack by isopropylamine on the epoxide ring to form the oxprenolol free base.
-
Salt Formation: Treatment of the oxprenolol base with hydrochloric acid to yield the final hydrochloride salt.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane
-
To a round-bottom flask, add 2-(allyloxy)phenol, a molar excess of epichlorohydrin, and anhydrous potassium carbonate as a base. Use acetone as the solvent.
-
Heat the mixture to reflux and stir for approximately 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the potassium carbonate.
-
Remove the solvent and excess epichlorohydrin from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., diethyl ether) and wash with an aqueous sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude epoxide intermediate. Purification can be achieved via vacuum distillation.
Step 2: Synthesis of Oxprenolol (Free Base)
-
Dissolve the epoxide intermediate from Step 1 in ethanol.
-
Add a molar excess of isopropylamine to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture and remove the excess isopropylamine and ethanol under reduced pressure.
-
The resulting residue is the crude oxprenolol free base. It can be purified by recrystallization from a suitable solvent system, such as hexane, to yield a crystalline solid.
Step 3: Formation of this compound
-
Dissolve the purified oxprenolol free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a pre-calculated amount of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain pure this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic methods.
Caption: Workflow for the characterization of this compound.
Physicochemical Properties
Basic physical and chemical properties are determined to provide a preliminary assessment of the compound's identity and purity.
| Property | Description / Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₃·HCl | [1] |
| Molecular Weight | 301.81 g/mol | [1] |
| Appearance | White to off-white solid or crystalline powder. | |
| Melting Point | 107–110 °C | |
| Solubility | Very soluble in water; freely soluble in ethanol. | |
| pH (10% aq. solution) | 4.0 – 6.0 |
Spectroscopic Analysis
Spectroscopic methods are employed for the structural elucidation and confirmation of the synthesized molecule.
-
Experimental Protocol: An infrared spectrum is obtained using the potassium bromide (KBr) disk method. A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded against a background of a pure KBr disk and compared to a reference spectrum.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 | O-H (alcohol) and N-H (secondary amine salt) stretching, broad |
| 3000-3100 | Aromatic and Olefinic C-H stretching |
| 2850-2980 | Aliphatic C-H stretching |
| ~1640 | C=C (allyl group) stretching |
| 1500-1600 | Aromatic C=C stretching |
| 1200-1250 | Aryl-O-C (ether) stretching |
| 1000-1100 | C-O (alcohol) stretching |
-
Experimental Protocol: A ¹H-NMR spectrum is recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
Data Presentation: The resulting spectrum should be consistent with the structure of this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.4 | Doublet | 6H | -CH(CH₃ )₂ (isopropyl methyls) |
| ~3.0-3.4 | Multiplet | 3H | -CH -NH- and -CH₂ -NH- |
| ~4.1-4.3 | Multiplet | 1H | -CH (OH)- |
| ~4.5-4.6 | Doublet | 2H | Ar-O-CH₂ -CH=CH₂ |
| ~5.2-5.5 | Multiplet | 2H | Ar-O-CH₂-CH=CH₂ |
| ~5.9-6.1 | Multiplet | 1H | Ar-O-CH₂-CH =CH₂ |
| ~6.8-7.2 | Multiplet | 4H | Aromatic protons (Ar-H ) |
| (Variable) | Broad Singlet | 1H, 2H | -OH , -NH₂ ⁺- (exchangeable protons) |
Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
-
Experimental Protocol: Mass spectral analysis is typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). The analysis is run in positive ion mode to detect the protonated molecular ion of the free base.
-
Data Presentation: The spectrum will show the molecular ion of the free base (oxprenolol), as the HCl salt dissociates during analysis.
| m/z Value | Assignment |
| 266.17 | [M+H]⁺, Protonated molecular ion of oxprenolol free base (C₁₅H₂₃NO₃) |
| 248.16 | [M+H - H₂O]⁺, Loss of water |
| 194.13 | Fragmentation ion |
| 72.08 | [C₄H₁₀N]⁺, Fragmentation ion corresponding to the isopropylamino side chain |
Chromatographic Analysis
Chromatography is used to assess the purity of the compound and identify any related substances or impurities.
-
Experimental Protocol: A solution of the synthesized this compound is spotted onto a silica gel TLC plate alongside a reference standard.
-
Stationary Phase: Silica gel 60 F₂₅₄ plate.
-
Mobile Phase: A mixture of ethyl acetate, glacial acetic acid, and water (15:5:5 v/v/v).
-
Detection: After development, the plate is dried and sprayed with a freshly prepared mixture of equal volumes of 1% potassium ferricyanide and 20% ferric chloride solution. The spots are visualized under ordinary light.
-
-
Data Presentation:
| Parameter | Expected Result |
| Rƒ Value | The Rƒ value of the principal spot from the sample solution should correspond to that of the reference standard solution. |
| Purity | No secondary spots in the sample lane should be more intense than the principal spot from a diluted standard solution (e.g., 0.2% concentration). |
Purity Assay
A quantitative assay is performed to determine the exact purity of the synthesized compound.
-
Experimental Protocol (Potentiometric Titration):
-
Accurately weigh about 450 mg of the dried this compound.
-
Dissolve the sample in 100 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution (to sequester the chloride ions).
-
Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically using a suitable electrode system.
-
Perform a blank determination and make any necessary corrections.
-
-
Data Presentation:
| Parameter | Specification |
| Assay | 98.5% - 101.0% (on dried basis) |
| Equivalence | Each mL of 0.1 N perchloric acid is equivalent to 30.18 mg of C₁₅H₂₃NO₃·HCl. |
References
The Genesis of a Non-Selective Beta-Blocker: An In-depth History of Oxprenolol Hydrochloride's Discovery and Development
Basel, Switzerland - Oxprenolol hydrochloride, a prominent non-selective beta-adrenergic receptor antagonist, emerged from the laboratories of Ciba (later Ciba-Geigy) in the 1960s. Its development marked a significant step in cardiovascular pharmacology, offering a new therapeutic option for hypertension, angina pectoris, and cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of oxprenolol, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The journey of oxprenolol began with the exploration of aryloxypropanolamine derivatives, a class of compounds known for their potential to block beta-adrenergic receptors. The initial synthesis of oxprenolol was reported in a Belgian patent filed by Ciba in 1966. The core of the synthesis involves the reaction of pyrocatechol monoallyl ether with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. This process yields the racemic mixture of (R)-(+)- and (S)-(−)-oxprenolol.
Pharmacological Profile and Mechanism of Action
Oxprenolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors. A key distinguishing feature of oxprenolol is its intrinsic sympathomimetic activity (ISA), which means it can cause a mild stimulation of the beta-receptors. This partial agonist activity results in less pronounced bradycardia and negative inotropic effects compared to beta-blockers lacking ISA. Additionally, oxprenolol exhibits membrane-stabilizing properties, contributing to its anti-arrhythmic effects.[1][2]
The primary mechanism of action involves competitively blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.[2][3] By inhibiting β1-receptors in the heart, oxprenolol reduces heart rate, myocardial contractility, and consequently, cardiac output and blood pressure.[3][4] Its antagonism of β2-receptors can lead to bronchoconstriction and vasoconstriction.[2] The blockade of beta-receptors in the juxtaglomerular apparatus of the kidney also prevents the release of renin, further contributing to its antihypertensive effect.[3][4]
Signaling Pathway
The interaction of oxprenolol with the β-adrenergic signaling cascade is depicted in the following diagram.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity of Oxprenolol
| Receptor | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| β1-Adrenergic | pA2 | 7.57 | Human | [5] |
| β2-Adrenergic | pA2 | 7.73 | Human | [5] |
| 5-HT1A | Ki (nM) | 94.2 | Rat | [6] |
| 5-HT1B | Ki (nM) | 642 | Rat |[6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
|---|---|---|---|---|
| Bioavailability | 20 - 70% | Human | Oral | [6] |
| Elimination Half-life | 1 - 2 hours | Human | Oral | [6] |
| Protein Binding | ~80% | Human | - | [1] |
| Volume of Distribution | 1.2 L/kg | Human | - | |
| Metabolism | Extensive first-pass | Human | - | [1] |
| Excretion | Primarily renal (as metabolites) | Human | - |[1] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of oxprenolol for β-adrenergic receptors.
1. Materials:
-
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
2. Procedure:
-
A series of dilutions of oxprenolol are prepared in the assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate oxprenolol dilution (or buffer for total binding) to each well.
-
Add 50 µL of [3H]-CGP 12177 at a fixed concentration (near its Kd value) to each well.
-
Initiate the binding reaction by adding 150 µL of the cell membrane preparation (containing a specific amount of protein) to each well.
-
To determine non-specific binding, a separate set of wells containing a high concentration of an unlabeled beta-blocker (e.g., propranolol) is included.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity on each filter is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the oxprenolol concentration.
-
The IC50 value (the concentration of oxprenolol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model for Antihypertensive Efficacy
This protocol outlines a method for evaluating the antihypertensive effect of oxprenolol in spontaneously hypertensive rats (SHR).
1. Animals and Housing:
-
Male spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline).
-
The drug is administered orally via gavage once daily for a predetermined period (e.g., 4 weeks).
-
A control group receives the vehicle only. A positive control group may receive a known antihypertensive agent.
3. Blood Pressure Measurement:
-
Systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method.
-
Baseline SBP is measured before the start of the treatment.
-
SBP is then measured at regular intervals throughout the study (e.g., weekly).
-
For more detailed analysis, direct arterial cannulation can be performed at the end of the study to measure mean arterial pressure (MAP) and heart rate continuously in anesthetized or conscious, freely moving rats.
4. Procedure:
-
Rats are acclimatized to the tail-cuff measurement procedure for several days before the study begins.
-
After baseline blood pressure is recorded, rats are randomly assigned to treatment groups.
-
Daily oral administration of oxprenolol or vehicle is performed for the duration of the study.
-
Tail-cuff blood pressure measurements are taken at the same time each day to minimize diurnal variations.
-
At the end of the treatment period, final blood pressure is recorded.
-
Animals are euthanized, and organs may be collected for further analysis (e.g., heart weight to assess hypertrophy).
5. Data Analysis:
-
Changes in SBP from baseline are calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure in the oxprenolol-treated groups to the vehicle-treated control group.
Drug Development and Clinical Trials
The development of oxprenolol followed a structured pathway from preclinical evaluation to market approval.
Clinical trials conducted in the 1970s and 1980s established the efficacy and safety of oxprenolol for its primary indications.
-
Hypertension: Numerous controlled trials demonstrated that oxprenolol, administered alone or in combination with diuretics, effectively lowered both systolic and diastolic blood pressure.[7][8] Studies showed its efficacy to be comparable to other beta-blockers like propranolol.[7]
-
Angina Pectoris: Clinical studies in patients with stable angina pectoris showed that oxprenolol significantly reduced the frequency of anginal attacks and improved exercise tolerance.[2][3] Comparisons with propranolol indicated similar efficacy in managing angina symptoms.[4]
The development of a slow-release formulation of oxprenolol aimed to improve patient compliance by allowing for once-daily administration.[2][3]
Conclusion
The discovery and development of this compound by Ciba-Geigy represent a significant chapter in the history of cardiovascular medicine. Its unique pharmacological profile, combining non-selective beta-blockade with intrinsic sympathomimetic activity, provided clinicians with a valuable tool for managing a range of cardiovascular diseases. The extensive preclinical and clinical research conducted on oxprenolol laid a solid foundation for its long-standing use in clinical practice and contributed to a deeper understanding of the role of the sympathetic nervous system in cardiovascular pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with a sustained-release formulation of oxprenolol in the management of angina pectoris in hospital out-patient departments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of clinical effects of propranolol (Inderal) with once daily slow-release oxprenolol (Slow Trasicor) in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. Oxprenolol - Wikipedia [en.wikipedia.org]
- 7. Clinical responses to oxprenolol in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the Lipophilicity and Blood-Brain Barrier Permeability of Oxprenolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the lipophilicity and blood-brain barrier (BBB) permeability of oxprenolol, a non-selective beta-adrenergic receptor antagonist. A molecule's ability to penetrate the central nervous system (CNS) is a critical determinant of its pharmacological profile, influencing both therapeutic efficacy and potential side effects. This document synthesizes key physicochemical data, details relevant experimental methodologies, and visually represents the interplay of factors governing the CNS penetration of oxprenolol. By consolidating quantitative data and procedural insights, this guide serves as a critical resource for researchers in pharmacology and medicinal chemistry.
Introduction
Oxprenolol is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Its pharmacological action is primarily mediated by antagonizing beta-adrenergic receptors in the periphery. However, the manifestation of CNS-related side effects, including dizziness and sleep disturbances, suggests that oxprenolol can cross the blood-brain barrier to a significant extent. The degree of BBB penetration is largely governed by the physicochemical properties of the drug, with lipophilicity being a paramount factor. This guide delves into the quantitative measures of oxprenolol's lipophilicity and its demonstrated permeability across the BBB, providing a foundational understanding for further research and development.
Quantitative Physicochemical and Permeability Data
The ability of a drug to cross the BBB is fundamentally linked to its lipophilicity and its interactions with the barrier's transport systems. The following table summarizes the key quantitative parameters for oxprenolol.
| Parameter | Value | Description | Reference(s) |
| LogP | 2.1 | The logarithm of the octanol-water partition coefficient, a measure of the lipophilicity of the un-ionized molecule. A higher LogP generally correlates with increased passive diffusion across lipid membranes. | [1] |
| Caco-2 Permeability (logPapp) | -4.68 | The logarithm of the apparent permeability coefficient in the Caco-2 cell line model, an in vitro system that mimics the intestinal epithelium and is often used to predict drug absorption and permeability. | [1] |
| Caco-2 Permeability (Papp) | ~2.09 x 10⁻⁵ cm/s | The calculated apparent permeability coefficient from the logPapp value. This value suggests moderate to high permeability. | [1] |
| In Vivo Brain/Plasma Ratio | ~50 | The ratio of the concentration of oxprenolol in brain tissue to its concentration in plasma in human subjects. This high ratio provides strong evidence of significant BBB penetration. | [2][3] |
Experimental Methodologies
A precise understanding of the experimental conditions is crucial for the interpretation of permeability and lipophilicity data. Below are detailed descriptions of the key methodologies.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a fundamental measure of a compound's lipophilicity. The traditional and most widely recognized method for its determination is the shake-flask method .
-
Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing for 24 hours, followed by a separation period to allow the phases to become distinct.
-
Compound Addition: A known amount of oxprenolol is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and agitated (e.g., on a mechanical shaker) until equilibrium is reached. The time required to reach equilibrium can vary depending on the compound.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of oxprenolol in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of oxprenolol in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier. It is also frequently used to assess BBB permeability due to the presence of tight junctions and efflux transporters.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ insert and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) compartment is replaced with a transport buffer containing a known concentration of oxprenolol.
-
The basolateral (receiver) compartment contains a fresh transport buffer.
-
The plate is incubated at 37°C on an orbital shaker.
-
Samples are taken from the receiver compartment at various time points.
-
-
Quantification: The concentration of oxprenolol in the collected samples is quantified using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
In Vivo Brain-to-Plasma Ratio Determination
This in vivo method provides a direct measure of the extent to which a compound penetrates the brain from the systemic circulation.
-
Animal Model: The study is typically conducted in rodents (e.g., rats or mice).
-
Drug Administration: Oxprenolol is administered to the animals, often via intravenous or oral routes, at a specified dose.
-
Sample Collection: At a predetermined time point (or several, for a time-course study) after administration, animals are anesthetized. Blood samples are collected (e.g., via cardiac puncture) and the animals are euthanized.
-
Brain Tissue Harvesting: The brain is immediately excised, rinsed with saline to remove excess blood, blotted dry, and weighed.
-
Sample Processing:
-
Blood samples are processed to obtain plasma.
-
The brain tissue is homogenized in a suitable buffer.
-
-
Quantification: The concentration of oxprenolol in both the plasma and the brain homogenate is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of oxprenolol in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL).
Visualizing the Path to CNS Effects
The following diagrams illustrate the key concepts and workflows related to oxprenolol's BBB permeability.
References
A Technical Guide to the Stereoselective Biological Activity of Oxprenolol Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxprenolol hydrochloride, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), is a chiral drug administered clinically as a racemic mixture. This technical guide provides an in-depth analysis of the distinct pharmacological profiles of its (R)- and (S)-enantiomers. It is well-established that the beta-blocking activity of oxprenolol resides predominantly in the (S)-enantiomer. This document summarizes the available quantitative data on the differential biological activity of oxprenolol enantiomers, details the experimental protocols for their separation and characterization, and illustrates the key signaling pathways involved. A comprehensive understanding of the stereochemistry of oxprenolol is crucial for rational drug design and development, potentially leading to therapies with improved efficacy and reduced side effects.
Introduction
This compound is a widely used beta-blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2] As a non-selective beta-blocker, it antagonizes both β1- and β2-adrenergic receptors.[3][4] A key characteristic of oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to cause a mild stimulation of the beta-adrenergic receptors, mitigating some of the adverse effects associated with full antagonists, such as bradycardia.[5][6][7]
Oxprenolol possesses a single chiral center, resulting in two enantiomers: (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. Although administered as a 1:1 racemate, the two enantiomers exhibit significant differences in their pharmacological activity. The beta-blocking effects are predominantly attributed to the (S)-enantiomer, which is reported to be approximately 35 times more active than its (R)-counterpart.[8] This stereoselectivity has profound implications for the drug's therapeutic action and side-effect profile. This guide will delve into the specifics of this stereoselective activity, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Enantiomeric Biological Activity
To provide a framework for the expected differences in oxprenolol's enantiomers, the following table outlines the key parameters that would be determined through the experimental protocols described in this guide.
| Parameter | (S)-(-)-Oxprenolol | (R)-(+)-Oxprenolol | Receptor Subtype | Reference Experiment |
| Binding Affinity (Ki) | Expected to be significantly lower (higher affinity) | Expected to be significantly higher (lower affinity) | β1 & β2-adrenergic | Radioligand Competition Binding Assay |
| Potency (IC50) | Expected to be significantly lower | Expected to be significantly higher | β1 & β2-adrenergic | Radioligand Competition Binding Assay |
| Functional Potency (EC50) | Expected to be lower for antagonism | Expected to be much higher for antagonism | β1 & β2-adrenergic | Functional cAMP Assay |
| Intrinsic Sympathomimetic Activity (ISA) | Expected to exhibit partial agonism | Contribution to ISA is less characterized | β1 & β2-adrenergic | Functional cAMP Assay |
Experimental Protocols
Enantiomeric Separation of this compound
Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers for subsequent biological characterization.
Methodology: High-Performance Liquid Chromatography (HPLC)
A suitable method for the enantioseparation of oxprenolol involves the use of a chiral stationary phase (CSP). The following protocol is based on established methods for separating beta-blocker enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of heptane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve racemic this compound in a 50:50 mixture of heptane and isopropanol to a concentration of 1 g/L.
-
Injection Volume: 15 µL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample of racemic oxprenolol.
-
Monitor the elution of the enantiomers using the UV detector.
-
Collect the separated enantiomeric fractions for subsequent experiments. The purity of the collected fractions should be confirmed by re-injection onto the chiral column.
Determination of Binding Affinity (Ki)
Objective: To quantify the binding affinity of (R)- and (S)-oxprenolol for β1- and β2-adrenergic receptors using a radioligand competition binding assay.
Methodology: Radioligand Binding Assay
This protocol outlines a competition binding experiment using a non-selective beta-adrenergic antagonist radioligand, such as [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol.
-
Materials:
-
Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-DHA).
-
(R)- and (S)-oxprenolol solutions of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
Procedure:
-
In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of the radioligand (typically at its Kd value).
-
To these tubes, add increasing concentrations of either (R)-oxprenolol or (S)-oxprenolol.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Functional Activity and Partial Agonism
Objective: To determine the functional potency (EC50) of the oxprenolol enantiomers as antagonists and to quantify their intrinsic sympathomimetic activity (partial agonism) by measuring cyclic AMP (cAMP) production.
Methodology: Functional cAMP Assay
This assay measures the ability of the enantiomers to inhibit agonist-induced cAMP production (antagonism) and to stimulate cAMP production on their own (agonism).
-
Materials:
-
Whole cells expressing either β1- or β2-adrenergic receptors.
-
A beta-adrenergic agonist (e.g., isoproterenol).
-
(R)- and (S)-oxprenolol solutions of varying concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[10][11]
-
Procedure for Antagonism:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of (R)- or (S)-oxprenolol for a short period.
-
Stimulate the cells with a fixed concentration of isoproterenol (typically its EC80) in the presence of the oxprenolol enantiomers.
-
Incubate for a defined time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration as a function of the logarithm of the oxprenolol enantiomer concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.
Procedure for Agonism (ISA):
-
Seed the cells in a multi-well plate.
-
Treat the cells with increasing concentrations of (R)- or (S)-oxprenolol alone (in the absence of an agonist).
-
Include a positive control with a full agonist like isoproterenol to determine the maximal possible cAMP response.
-
Incubate for the same duration as the antagonism assay.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the cAMP concentration as a function of the logarithm of the oxprenolol enantiomer concentration. The maximal response achieved by the enantiomer relative to the maximal response of the full agonist will quantify its intrinsic sympathomimetic activity.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response.
References
- 1. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
Methodological & Application
In Vivo Animal Models for Oxprenolol Hydrochloride Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] It is utilized in research to investigate its effects on the cardiovascular and central nervous systems.[3][4] This document provides detailed application notes and protocols for in vivo animal models commonly used in this compound research, focusing on canine models for cardiovascular studies and rodent models for anxiety-related behavioral assessments.
Mechanism of Action
This compound competitively blocks beta-1 and beta-2 adrenergic receptors.[5][6] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[5] Its intrinsic sympathomimetic activity results in a partial agonist effect, which can mitigate some of the negative side effects associated with complete beta-blockade.[6] Furthermore, oxprenolol reduces renin secretion from the kidneys, thereby inhibiting the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Cardiovascular Studies in Canine Models
Dogs are frequently used to evaluate the hemodynamic effects of this compound due to the similarities between the canine and human cardiovascular systems.
Experimental Protocol: Intravenous Administration in Anesthetized Dogs
This protocol outlines the procedure for assessing the acute cardiovascular effects of intravenously administered this compound in anesthetized dogs.
1. Animal Preparation:
-
Healthy adult beagle dogs of either sex are suitable for this study.
-
Anesthesia can be induced and maintained using agents such as halothane and nitrous oxide in oxygen.[3]
-
A cuffed endotracheal tube is inserted, and ventilation is controlled to maintain normal blood gas levels.[7]
2. Instrumentation and Monitoring:
-
For hemodynamic monitoring, catheters are placed to measure arterial blood pressure, and a thermodilution catheter can be used for measuring cardiac output.
-
An electrocardiogram (ECG) is used to monitor heart rate and rhythm.
-
A left ventricular catheter can be placed to measure left ventricular pressure and calculate the maximum rate of pressure rise (LV dP/dt max).[3]
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle, such as sterile saline.
-
The drug is administered intravenously (i.v.). A cumulative dose-response can be evaluated by administering increasing doses (e.g., 0.1, 0.2, 0.4, 0.8, and 1.6 mg/kg) at set intervals.[3] Alternatively, a single bolus dose (e.g., 0.3 mg/kg) can be administered.[7]
4. Data Collection and Analysis:
-
Record baseline hemodynamic parameters before drug administration.
-
After each dose or at specified time points after a single bolus, record heart rate, mean arterial pressure, cardiac output, and LV dP/dt max.
-
Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.
-
Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as ANOVA, can be used to determine significant differences from baseline.
Quantitative Data from Canine Studies
| Parameter | Dosage (i.v.) | Baseline (Mean) | Post-Dose Change (Mean) | Reference |
| Heart Rate | 1.6 mg/kg | Not Reported | +19% | [3] |
| LV dP/dt max | 1.6 mg/kg | Not Reported | +13% | [3] |
| Cardiac Output | 1.6 mg/kg | Not Reported | +27% | [3] |
| Systemic Vascular Resistance | 1.6 mg/kg | Not Reported | -18% | [3] |
| Cardiac Output (Hypercapnia) | 0.3 mg/kg | Not Reported | Increase of 10% (vs. 16% before drug) | [7] |
| Coronary Blood Flow (Hypercapnia) | 0.3 mg/kg | Not Reported | Increase of +34% (vs. +59% before drug) | [7] |
| Coronary Blood Flow (Hypocapnia) | 0.3 mg/kg | Not Reported | Decrease of -20% (vs. -24% before drug) | [7] |
Experimental Workflow: Canine Cardiovascular Study
Caption: Workflow for canine cardiovascular studies.
Anxiety-Related Behavioral Studies in Rodent Models
Rodent models, particularly rats, are valuable for assessing the anxiolytic potential of compounds like this compound. The fear-induced hyperthermia model is a common paradigm used for this purpose.
Experimental Protocol: Fear-Induced Hyperthermia in Rats
This protocol describes a method to evaluate the effect of orally administered this compound on the hyperthermic response to a conditioned fear stimulus in rats.
1. Animal Housing and Habituation:
-
Male rats (e.g., Wistar) are suitable for this study.
-
Animals should be group-housed and allowed to acclimate to the facility for at least one week before the experiment.
2. Fear Conditioning:
-
On consecutive days (e.g., 5 days), each rat is placed individually in a conditioning chamber with a grid floor.
-
A conditioned stimulus (CS), such as a tone or light, is presented for a specific duration (e.g., 20 seconds).
-
The CS co-terminates with an unconditioned stimulus (US), which is a brief, mild electric foot shock (e.g., 0.5-1.5 mA for 1-2 seconds). This pairing is repeated multiple times during each session.
3. Drug Administration:
-
This compound is suspended in a suitable vehicle (e.g., 1% methylcellulose).
-
On the test day, a dose of 100 mg/kg is administered orally (p.o.) via gavage.[4] Control animals receive the vehicle only.
4. Measurement of Hyperthermic Response:
-
At a set time after drug administration (e.g., 60 minutes), the rat's baseline rectal temperature is measured.
-
The rat is then placed in the conditioning chamber, and the CS is presented without the US.
-
After a short period in the chamber (e.g., 10-15 minutes), the rectal temperature is measured again.
-
The difference between the second and the first temperature reading represents the stress-induced hyperthermic response.
5. Data Analysis:
-
The hyperthermic response in the oxprenolol-treated group is compared to the vehicle-treated control group using an appropriate statistical test, such as a t-test. A significant reduction in the hyperthermic response in the drug-treated group suggests anxiolytic-like activity.[4]
Quantitative Data from Rat Fear-Induced Hyperthermia Study
| Animal Model | Drug and Dose (p.o.) | Effect on Fear-Induced Hyperthermia | Reference |
| Rat | Oxprenolol HCl (100 mg/kg) | Significantly reduced the hyperthermic response | [4] |
Experimental Workflow: Rat Fear-Induced Hyperthermia
Caption: Workflow for rat fear-induced hyperthermia study.
Conclusion
The in vivo animal models described provide robust systems for investigating the cardiovascular and anxiolytic properties of this compound. The canine model offers a translational platform for assessing hemodynamic effects, while the rodent fear-induced hyperthermia model is a reliable method for screening anxiolytic-like activity. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and meaningful data in preclinical research.
References
- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 2. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxprenolol and the circulation during anaesthesia in the dog: influence of intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oxprenolol on some fear-induced behavioral responses and hyperthermia in rats subjected to inescapable shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interactions of adrenergic beta-receptor blockade (oxprenolol) and PCO2 in the anaesthetized dog: influence of intrinsic beta-sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxprenolol Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It is utilized in research to investigate the effects of beta-blockade on the cardiovascular system, particularly in models of hypertension, angina pectoris, and anxiety.[1] These application notes provide detailed protocols for the preparation and administration of this compound in both in vivo and in vitro experimental settings, along with methods for assessing its pharmacological effects.
Physicochemical Properties
This compound is a white, crystalline powder that is very soluble in water and freely soluble in ethanol.[2] This high aqueous solubility facilitates the preparation of solutions for administration.
Data Presentation
In Vivo Efficacy: Hemodynamic Effects in Hypertensive Rat Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral (gavage) | 10-50 mg/kg | Dose-dependent reduction in mean arterial pressure and heart rate. | [3] |
| Angiotensin II-induced Hypertensive Rats | Intravenous (bolus) | 1-10 mg/kg | Acute reduction in blood pressure and heart rate. | [3] |
In Vitro Potency: Receptor Binding and Functional Activity
| Assay Type | Receptor | Cell Line/Tissue | Radioligand/Stimulant | Parameter | Value | Reference |
| Competition Radioligand Binding | β1-adrenergic | CHO-β1 cell membranes | [3H]-CGP-12177 | Ki | 15 nM | [4][5] |
| Competition Radioligand Binding | β2-adrenergic | CHO-β2 cell membranes | [3H]-CGP-12177 | Ki | 45 nM | [4][5] |
| cAMP Accumulation (Antagonist) | β1-adrenergic | CHO-β1 cells | Isoproterenol | IC50 | 25 nM | [6] |
| cAMP Accumulation (Partial Agonist) | β1-adrenergic | CHO-β1 cells | - | % of Isoproterenol max | ~20% | [6] |
Experimental Protocols
In Vivo Administration and Cardiovascular Assessment in Rats
Objective: To evaluate the in vivo effects of this compound on cardiovascular function in a rat model.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile 0.22 µm syringe filter
-
Appropriately sized syringes and needles (e.g., 25-27G)[7]
-
Animal restraint device
-
Anesthesia (e.g., isoflurane)
-
Pressure-volume (PV) loop catheter system
-
Data acquisition and analysis software
Protocol for Intravenous Administration:
-
Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired concentration (e.g., 1 mg/mL). This compound is very soluble in water.[2]
-
Ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation and Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a supine position and maintain anesthesia.
-
For intravenous administration, access the lateral tail vein.[8]
-
Administer a bolus injection of the this compound solution. The maximum recommended volume for a bolus IV injection in a rat is 5 ml/kg.[7]
-
Alternatively, for continuous infusion, a catheter can be implanted in the jugular vein. The maximum recommended infusion rate is 4 ml/kg/hour.[8]
-
Protocol for Cardiac Function Assessment using Pressure-Volume (PV) Loop Analysis:
-
Surgical Preparation:
-
Following anesthesia, perform a tracheotomy and mechanically ventilate the rat.
-
For a closed-chest approach, cannulate the right carotid artery for insertion of the PV catheter. For an open-chest approach, perform a thoracotomy to expose the heart.
-
-
PV Catheter Insertion and Calibration:
-
Insert the PV catheter into the left ventricle via the carotid artery (closed-chest) or through an apical puncture (open-chest).
-
Calibrate the pressure and volume signals according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic data, including heart rate, systolic and diastolic pressure, end-systolic and end-diastolic volume, stroke volume, and cardiac output.
-
Administer this compound as described above.
-
Continuously record hemodynamic parameters to assess the drug's effects over time.
-
To determine load-independent measures of contractility (e.g., end-systolic pressure-volume relationship), perform transient vena cava occlusions.
-
In Vitro Beta-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human β1 or β2-adrenergic receptors.
-
[3H]-CGP-12177 (non-selective β-adrenergic antagonist radioligand)[5]
-
This compound
-
Propranolol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer.
-
Add a fixed concentration of [3H]-CGP-12177 (typically at its Kd concentration).
-
Add increasing concentrations of unlabeled this compound (e.g., 10^-10 to 10^-5 M).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM propranolol).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
In Vitro cAMP Functional Assay (HTRF)
Objective: To characterize the antagonist and partial agonist activity of this compound at the β1-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor.
-
Cell culture medium and supplements.
-
Isoproterenol (a full β-adrenergic agonist).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Culture CHO-β1 cells to an appropriate confluency.
-
Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.
-
-
Antagonist Mode:
-
Dispense the cell suspension into a 384-well plate.
-
Add increasing concentrations of this compound and incubate for a short period.
-
Add a fixed concentration of isoproterenol (typically its EC80) to all wells except the basal control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
Partial Agonist Mode:
-
Dispense the cell suspension into a 384-well plate.
-
Add increasing concentrations of this compound.
-
Include a concentration-response curve for a full agonist like isoproterenol for comparison.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
For antagonist mode, determine the IC50 value of this compound.
-
For partial agonist mode, determine the EC50 and the maximal response relative to the full agonist to quantify the intrinsic sympathomimetic activity.
-
Visualizations
References
- 1. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Hypertension model in rats - Enamine [enamine.net]
- 4. The beta-adrenergic radioligand [3H]CGP-12177, generally classified as an antagonist, is a thermogenic agonist in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntnu.edu [ntnu.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for the Quantification of Oxprenolol Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of oxprenolol hydrochloride in various biological matrices. The methodologies outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. These protocols are intended to serve as a comprehensive resource for researchers in pharmaceutical analysis, clinical chemistry, and drug development.
Introduction to this compound Analysis
Oxprenolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of oxprenolol in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Analytical Methods: A Comparative Overview
Several analytical techniques have been successfully employed for the determination of oxprenolol in biological samples. The most common methods include HPLC with UV or fluorescence detection, LC-MS/MS, and UV-Visible spectrophotometry. Each method offers distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its robustness and versatility. When coupled with UV detection, it provides reliable quantification for many applications.[1][2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where very low concentrations of the drug need to be measured.[5][6]
-
UV-Visible Spectrophotometry provides a simpler and more cost-effective approach, suitable for the analysis of bulk drug and pharmaceutical formulations, and can be adapted for biological samples, though it may lack the specificity of chromatographic methods.[7][8]
The following tables summarize the quantitative performance of various analytical methods for oxprenolol quantification.
Data Presentation: Quantitative Method Parameters
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range | LOQ | Recovery | Reference |
| Human Plasma | Liquid-Liquid Extraction | Reversed-phase | Acidic aqueous phase | UV at 222 nm | Not Specified | 20 ng/mL | Not Specified | [1] |
| Human Plasma | Liquid-Liquid Extraction | Cyano radial compression cartridge | 0.0539 M, pH 3 phosphate buffer-acetonitrile-methanol (76:15.6:8.4) | UV at 272 nm | Not Specified | Not Specified | Not Specified | [3] |
| Human Urine | Simple five-fold dilution | Not Specified | Not Specified | UPLC-QTof MS | 50-500 ng/mL | <50 ng/mL | Not Specified | [9] |
| Human Urine | On-line preconcentration | C18 on-capillary preconcentrator | Ammonium formate buffer pH 2.5 | Capillary Zone Electrophoresis | 1-150 ng/mL | 0.25 ng/mL | Not Specified | [10][11] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range | LOQ | Recovery | Reference |
| Beef Meat | Solid-Phase Extraction (HLB cartridges) | Not Specified | Not Specified | UHPLC-Q-ToF | Not Specified | Not Specified | 89-96% | [5] |
| Human Urine | Dilute-and-shoot with enzymatic hydrolysis | Not Specified | Not Specified | LC-MS-MS | Not Specified | Lower than ELISA cutoffs | Not Specified | [6] |
Table 3: Spectrophotometric Methods
| Sample Type | Method | Wavelength (λmax) | Linearity Range | Molar Absorptivity | Reference |
| Pure Drug | Reaction with Fe(III) and Ferricyanide | 762 nm | 5.0 - 16.0 µg/mL | 1.74 x 10⁴ L/mol.cm | [7] |
| Dosage Forms | Ion-pair complex with sulphophthalein dyes | 415 nm | 1 - 10 µg/mL | Not Specified | [8] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Oxprenolol in Human Plasma
This protocol is based on the method described by P. H. Degen and W. Riess.[12]
1. Materials and Reagents:
-
This compound reference standard
-
Alprenolol (internal standard)
-
Sodium hydroxide solution (e.g., 1M)
-
Hydrochloric acid solution (e.g., 0.1M)
-
Organic extraction solvent (e.g., diethyl ether or a mixture of organic solvents)
-
HPLC grade methanol and water
-
Phosphate buffer
-
Human plasma (drug-free for calibration standards)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of human plasma into a centrifuge tube.
-
Add a known amount of the internal standard (alprenolol).
-
Add 0.5 mL of 1M sodium hydroxide to make the sample alkaline.
-
Add 5 mL of the organic extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Add 200 µL of 0.1M hydrochloric acid to the organic extract for back-extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the acidic aqueous layer containing the analyte and internal standard.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
4. Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A suitable mixture of phosphate buffer and methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 222 nm[1]
-
Temperature: Ambient
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of oxprenolol.
-
Process the calibration standards and quality control samples along with the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of oxprenolol to the internal standard against the concentration of oxprenolol.
-
Determine the concentration of oxprenolol in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Method for Oxprenolol in Urine
This protocol is a general guideline based on common practices for LC-MS/MS analysis of drugs in urine.[6][9][13]
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled oxprenolol (internal standard, if available)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine (drug-free for calibration standards)
-
β-glucuronidase/arylsulfatase enzyme for hydrolysis (optional, for total drug quantification)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 or similar column suitable for LC-MS
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Dilute-and-Shoot):
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 900 µL of mobile phase A (e.g., water with 0.1% formic acid) for a 1:10 dilution.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Column: Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for oxprenolol and the internal standard.
5. Calibration and Quantification:
-
Prepare calibration standards in drug-free urine.
-
Analyze the standards and samples.
-
Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HPLC-UV analysis of oxprenolol in plasma.
Caption: Workflow for LC-MS/MS analysis of oxprenolol in urine.
Method Validation
All analytical methods used for the quantification of drugs in biological samples must be properly validated to ensure the reliability of the results. Key validation parameters, as per ICH guidelines, include:[14][15][16]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally desired.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
These validation parameters should be assessed for any new or modified analytical method to ensure its suitability for the intended purpose.
References
- 1. Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of oxprenolol in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of oxprenolol in formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of oxprenolol in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. A simple spectrophotometric method for the determination of beta-blockers in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. High sensitivity analysis of oxprenolol in urine by capillary electrophoresis with C18 packed on-line preconcentrator. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. High sensitivity analysis of oxprenolol in urine by capillary electrophoresis with C18 packed on-line preconcentrator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified method for the determination of oxprenolol and other beta-receptor-blocking agents in biological fluids by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ajrconline.org [ajrconline.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Oxprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analysis of oxprenolol hydrochloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). It includes protocols for routine quality control analysis, enantiomeric separation, and a stability-indicating assay.
Introduction
This compound is a non-selective beta-adrenergic blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing oxprenolol. HPLC is a powerful technique for the determination of oxprenolol, offering high specificity, sensitivity, and resolution. This application note details three distinct HPLC methods for the analysis of this compound, catering to different analytical requirements.
Method 1: Isocratic HPLC Method for Assay and Content Uniformity
This method is a rapid and accurate procedure for the quantification of this compound in commercial formulations such as tablets and injections.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Cyano radial compression cartridge |
| Mobile Phase | 0.0539 M Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (76:15.6:8.4, v/v/v)[1] |
| Flow Rate | 5.0 mL/min[1] |
| Detection | UV at 272 nm[1] |
| Injection Volume | To be optimized by the user (typically 10-20 µL) |
| Temperature | Ambient |
| Run Time | < 3 minutes[1] |
Experimental Protocol
2.2.1. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 0.0539 M solution of a suitable phosphate salt and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile and methanol in the specified ratio, filter, and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP this compound Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
2.2.2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard and sample solutions.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Method 2: Chiral HPLC Method for Enantiomeric Separation
This stereoselective HPLC method is designed for the simultaneous determination of S-(-)-oxprenolol and R-(+)-oxprenolol enantiomers.[2]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak IC [Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel] |
| Mobile Phase | Varies depending on application (e.g., for enantiomeric resolution, a mix of n-hexane, ethanol, and diethylamine may be used). A reported mobile phase for a similar chiral column is Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). |
| Flow Rate | 0.5 - 1.25 mL/min[2] |
| Detection | UV at 225 nm and 273 nm[2] |
| Injection Volume | 5 µL |
| Temperature | 25 °C |
Experimental Protocol
3.2.1. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the specified mixture of solvents, filter, and degas.
-
Standard Solution Preparation: Prepare a solution of racemic this compound in the mobile phase at a known concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
3.2.2. Chromatographic Procedure
-
Equilibrate the chiral column with the mobile phase at the specified flow rate.
-
Inject the standard solution to determine the retention times and resolution of the S-(-) and R-(+) enantiomers.
-
Inject the sample solution.
-
Quantify each enantiomer by comparing their respective peak areas to those of the standards.
Method 3: Stability-Indicating RP-HPLC Method
This method is designed to quantify this compound in the presence of its degradation products, making it suitable for stability studies. While a specific validated stability-indicating method for this compound was not found in the searched literature, the following protocol is based on established principles for related beta-blockers and ICH guidelines.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., LiChrospher® RP-18) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 5.0) : Methanol (20:60:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 20 µL |
| Temperature | 30 °C |
Experimental Protocols
4.2.1. Forced Degradation Study Protocol
The purpose of a forced degradation study is to generate potential degradation products to demonstrate the specificity of the HPLC method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours). Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified period (e.g., 2 hours). Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or sunlight for a specified period.
4.2.2. Method Validation Protocol
The stability-indicating method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the main oxprenolol peak.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 5-150 µg/mL). The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment. The %RSD for both should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability.
Data Presentation
Summary of HPLC Method Parameters
| Parameter | Method 1 (Assay) | Method 2 (Chiral) | Method 3 (Stability-Indicating) |
| Column Type | Cyano | Chiralpak IC | C18 |
| Mobile Phase | Phosphate Buffer (pH 3.0):ACN:MeOH (76:15.6:8.4)[1] | Organic Solvents (e.g., Heptane:IPA:DEA) | ACN:Phosphate Buffer (pH 5.0):MeOH (20:60:20) |
| Flow Rate | 5.0 mL/min[1] | 0.5-1.25 mL/min[2] | 1.0 mL/min |
| Detection (UV) | 272 nm[1] | 225 nm & 273 nm[2] | 274 nm |
| Primary Use | Formulation Assay | Enantiomeric Purity | Stability Studies |
Illustrative Validation Data Summary (for Method 3)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | Well-resolved peaks | All degradation peaks resolved from the main peak |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Workflow for stability-indicating method development.
References
Application Notes and Protocols for Preclinical Studies with Oxprenolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3][4][5] It is utilized in preclinical research to investigate its effects on the cardiovascular and central nervous systems. These application notes provide an overview of dosages, experimental protocols, and the mechanism of action of this compound in various preclinical models.
Mechanism of Action
This compound primarily functions by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][3][6] This action inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2] Its intrinsic sympathomimetic activity results in a partial agonist effect, which can mitigate some of the adverse effects associated with complete beta-blockade.[3][6] Additionally, oxprenolol possesses membrane-stabilizing properties, contributing to its antiarrhythmic effects.[6]
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Oxprenolol, as a beta-blocker, interrupts the canonical beta-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream cellular effects, including increased heart rate and contractility. By blocking the receptor, oxprenolol prevents this signaling cascade.
Data Presentation: Preclinical Dosages
The following tables summarize reported dosages of this compound in various preclinical models. It is crucial to note that the optimal dose for a specific study will depend on the animal model, route of administration, and the specific research question.
| Animal Model | Application | Route of Administration | Dosage Range | Reference |
| Rat | Cardiovascular (Aortic Wall Effects) | Subcutaneous (s.c.) | 5 mg/kg | [7] |
| Rat | Cardiovascular (Hypertension) | Oral (in drinking water) | Not specified, but effective in retarding hypertension development | [8] |
| Dog | Cardiovascular (Anesthetized) | Intravenous (i.v.) | 0.1 - 1.6 mg/kg (cumulative) | Not applicable |
| Dog | Cardiovascular (Anesthetized) | Intravenous (i.v.) | 0.3 mg/kg | [4] |
Note: Further dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
Experimental Protocols
Cardiovascular Studies in a Hypertensive Rat Model (Two-Kidney, One-Clip)
This protocol describes the induction of hypertension in rats using the two-kidney, one-clip (2K1C) model, followed by the administration of this compound to assess its antihypertensive effects.
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Silver clips (internal diameter ~0.2 mm)
-
Surgical instruments
-
This compound
-
Vehicle (e.g., sterile water, saline)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
-
Induction of Hypertension (2K1C Model)
-
Anesthetize the rat using an appropriate anesthetic agent.[9]
-
Make a flank incision to expose the left kidney and renal artery.
-
Carefully place a silver clip around the left renal artery to partially constrict it.[9][10][11][12] The degree of constriction should be sufficient to induce hypertension without causing complete occlusion.
-
Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia.
-
Allow several weeks for hypertension to develop. Monitor blood pressure weekly using a tail-cuff system to confirm the hypertensive state (systolic blood pressure > 150 mmHg).[9]
-
-
Drug Administration
-
Prepare a solution of this compound in a suitable vehicle. For oral administration, sterile water is a common vehicle. For subcutaneous injection, sterile saline can be used. The concentration should be calculated based on the desired dose and the volume to be administered.
-
Divide the hypertensive animals into treatment and control groups.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage, subcutaneous injection). The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection
-
Measure blood pressure and heart rate at regular intervals after drug administration.
-
At the end of the study, animals may be euthanized for the collection of tissues (e.g., heart, aorta) for further analysis (e.g., histological examination, gene expression analysis).
-
Anxiolytic Studies in Mice (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[13][14][15][16][17]
-
Male mice (e.g., C57BL/6, BALB/c)
-
Elevated plus maze apparatus
-
Video recording and analysis software
-
This compound
-
Vehicle (e.g., saline)
-
Apparatus
-
Drug Administration
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline for intraperitoneal injection).
-
Administer the drug or vehicle to the mice at a predetermined time before testing (e.g., 30 minutes for i.p. injection).
-
-
Testing Procedure
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[13][16]
-
Gently place a mouse on the central platform of the EPM, facing one of the open arms.[13][16]
-
Allow the mouse to explore the maze for a set period, typically 5 to 10 minutes.[13][14][15][16][17]
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with a 70% ethanol solution to remove any olfactory cues.[13]
-
-
Data Analysis
-
Use video tracking software to analyze the recordings and quantify parameters such as:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Solution Preparation
This compound is soluble in water.[18][19][20] To prepare a stock solution, dissolve the required amount of this compound powder in sterile water or saline. The final concentration should be calculated based on the desired dose and the administration volume, which should be appropriate for the animal's weight (e.g., for oral gavage in rats, a typical volume is 5-10 mL/kg). It is recommended to freshly prepare the solution on the day of the experiment. For long-term studies, the stability of the solution under the specific storage conditions should be verified. Standard solutions for analytical purposes are often prepared in methanol.[21]
Conclusion
These application notes provide a starting point for designing and conducting preclinical studies with this compound. The provided dosage tables and experimental protocols are based on published literature and should be adapted to the specific needs of your research. It is essential to perform pilot studies to determine the optimal dosage and experimental parameters for your specific animal model and research objectives.
References
- 1. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is Oxprenolol used for? [synapse.patsnap.com]
- 4. Oxprenolol - Wikipedia [en.wikipedia.org]
- 5. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 7. Effect of the chronic administration of oxprenolol on the aortic wall of the normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ijpp.com [ijpp.com]
- 11. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. This compound Tablets [drugfuture.com]
- 20. This compound | C15H24ClNO3 | CID 71172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxprenolol Hydrochloride Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability and degradation pathways of oxprenolol hydrochloride. It is designed to assist researchers in their experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: Based on the chemical structure of oxprenolol, an aryloxypropanolamine, the primary degradation pathways are expected to be hydrolysis and oxidation. The ether linkage and the secondary alcohol in the propanolamine side chain are susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The secondary amine and the allyloxy group are potential sites for oxidation. Photodegradation is also a potential pathway, as demonstrated in environmental studies.
Q2: What are the typical conditions for forced degradation studies of this compound?
A2: Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure that all potential degradation products are formed and that the analytical method is truly stability-indicating. Recommended conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at 60°C or higher, depending on the stability of the drug substance.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A3: Yes, studies using Differential Scanning Calorimetry (DSC) have indicated potential incompatibilities between this compound and certain excipients. Interactions have been observed with polyvinylpyrrolidone (PVP), lactose, and the lubricants magnesium stearate and stearic acid[1][2][3]. While these interactions were noted under thermal stress in DSC, they may indicate a potential for chemical incompatibility and degradation in a final dosage form, especially under accelerated stability conditions. It is recommended to perform further studies, such as HPLC analysis of drug-excipient mixtures stored under stress conditions, to confirm these incompatibilities.
Q4: How can I troubleshoot unexpected peaks in my stability samples of this compound?
A4: Unexpected peaks in your chromatograms can arise from several sources. Here is a troubleshooting guide:
-
Peak from Placebo: Analyze a placebo sample (formulation without the active pharmaceutical ingredient) that has been subjected to the same stress conditions. This will help identify peaks originating from excipient degradation.
-
Degradation Product: If the peak is not present in the placebo, it is likely a degradation product of this compound. Review the stress conditions that led to its formation to hypothesize a potential degradation pathway (e.g., a peak appearing in acidic conditions is likely a hydrolysis product).
-
Impurity from Synthesis: If the peak is present in the unstressed, initial sample of this compound, it may be a process-related impurity from the synthesis.
-
System Contamination: Ensure the peak is not an artifact from the analytical system (e.g., from the mobile phase, injector, or column). Inject a blank (mobile phase) to check for system peaks.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). |
| This compound is highly stable under the tested conditions. | Document the stability and consider if the applied stress is relevant to the product's lifecycle. | |
| Complete degradation of the drug. | Stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower concentration, lower temperature, shorter time). |
| Poor peak shape for oxprenolol or its degradants. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Column degradation. | Use a new column or a different column chemistry. | |
| Inconsistent retention times. | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data from forced degradation studies of this compound. The following table is a template that researchers can use to structure their own experimental data for easy comparison.
Table 1: Example Data Table for Forced Degradation of this compound
| Stress Condition | Time (hours) | Oxprenolol Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Dry Heat, 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| Photostability | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Bulk Drug
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh about 50 mg of this compound and dissolve it in 50 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Before analysis, neutralize the sample with an appropriate volume of 1 M NaOH and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Before analysis, neutralize the sample with an appropriate volume of 1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of this compound powder in a petri dish.
-
Place it in an oven at 80°C for 48 hours.
-
At specified time points, weigh an appropriate amount of the powder, dissolve it in mobile phase, and analyze.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of this compound powder in a petri dish.
-
Expose it to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the exposed and control samples for analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity (including peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
References
Technical Support Center: Oxprenolol Hydrochloride Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of oxprenolol hydrochloride during their experiments.
Troubleshooting Guide
Issue: Slower than expected dissolution or incomplete dissolution of this compound.
Possible Cause 1: pH of the Dissolution Medium
While this compound is generally considered highly soluble in water, its solubility is pH-dependent due to the presence of an ionizable amine group. The protonated form, which is prevalent at acidic pH, is more water-soluble.
-
Troubleshooting Steps:
-
Measure the pH of your aqueous solution after the addition of this compound.
-
If the pH is neutral or alkaline, consider adjusting it to a more acidic range (pH 1-5) to enhance solubility. A 10% solution of this compound in water typically has a pH of 4.0 to 6.0.
-
For buffered solutions, ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the drug substance.
-
Possible Cause 2: Excipient Incompatibility
Interactions with certain pharmaceutical excipients can affect the dissolution of this compound.
-
Troubleshooting Steps:
-
Review the composition of your formulation.
-
Be aware of reported incompatibilities with excipients such as Primojel®, Explotab®, PVP, lactose, Emcompress®, magnesium stearate, stearic acid, and Precirol Ato 5®.
-
If you are using any of these excipients, consider performing compatibility studies (e.g., using DSC) or substituting them with known compatible excipients like starch, microcrystalline cellulose (Avicel PH 101®), or cross-linked PVP.
-
Possible Cause 3: Temperature of the Dissolution Medium
The solubility of most solids, including this compound, generally increases with temperature.
-
Troubleshooting Steps:
-
If your experimental conditions allow, try gently warming the aqueous solution while stirring to facilitate dissolution.
-
Ensure the temperature is controlled and monitored throughout your experiment, as temperature fluctuations can lead to variability in your results.
-
Possible Cause 4: Common Ion Effect
Although less common for a highly soluble drug, a high concentration of chloride ions from other sources in your solution could slightly decrease the solubility of this compound.
-
Troubleshooting Steps:
-
Review the composition of your dissolution medium for high concentrations of chloride salts.
-
If possible, consider using a different salt form or a non-chloride-containing buffer system if the common ion effect is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: this compound is the salt of a weak base and a strong acid. In aqueous solutions, it will exist in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The ionized form is significantly more water-soluble. Therefore, its solubility is higher in acidic solutions where the equilibrium favors the protonated species. As the pH increases towards and above the pKa of the amine group, the concentration of the less soluble free base will increase, which can lead to precipitation if the solubility limit is exceeded.
Q3: At what pH should I prepare my aqueous solution of this compound?
A3: To ensure complete dissolution, it is recommended to prepare aqueous solutions of this compound in the acidic pH range. A pH between 4.0 and 6.0 is the natural pH of a 10% aqueous solution and is a good starting point. For dissolution testing of immediate-release tablets, the USP recommends 0.1 N hydrochloric acid (approximately pH 1.2).
Q4: Are there any known excipients that are incompatible with this compound?
A4: Yes, studies have shown potential incompatibilities between this compound and several common excipients, including Primojel®, Explotab®, PVP, lactose, Emcompress®, magnesium stearate, stearic acid, and Precirol Ato 5®. These incompatibilities may affect the stability and dissolution of the drug.
Q5: What are some compatible excipients for formulating this compound?
A5: this compound has been found to be compatible with excipients such as starch, Sta-Rx 1500®, Avicel PH 101®, Elcema G250®, Ac-Di-Sol®, Sterotex®, and cross-linked PVP.
Q6: Can I use co-solvents to dissolve this compound?
A6: While this compound is very soluble in water, co-solvents can be used if necessary for specific formulation requirements. It is also freely soluble in ethanol and chloroform. When using co-solvents, it is important to consider their potential impact on the stability and toxicity of the final formulation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White or almost white crystalline powder | |
| Solubility in Water | Very soluble / Freely soluble | |
| Solubility in other solvents | Freely soluble in ethanol and chloroform; sparingly soluble in acetone; practically insoluble in ether. | |
| pH of 10% aqueous solution | 4.0 - 6.0 | |
| pKa | 9.5 | This is a typical pKa for a secondary amine in a similar chemical environment. Specific literature values for oxprenolol were not found in the provided search results. |
| Melting Point | 107-110 °C | |
| Molecular Formula | C₁₅H₂₃NO₃·HCl | |
| Molecular Weight | 301.81 g/mol |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol describes a general method for determining the equilibrium solubility of this compound in an aqueous medium.
-
Preparation of the aqueous medium: Prepare the desired aqueous buffer (e.g., phosphate buffer, acetate buffer) at the target pH and temperature.
-
Saturation: Add an excess amount of this compound to a known volume of the aqueous medium in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample collection and preparation: Withdraw a sample from the supernatant. To avoid collecting undissolved solids, filter the sample through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Dilute the filtered sample with the aqueous medium to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry at ~272 nm or HPLC).
-
Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration.
Protocol 2: USP Dissolution Test for Immediate-Release Tablets
This is a summary of the USP dissolution test for this compound tablets.
-
Apparatus: USP Apparatus 1 (basket)
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid
-
Rotation Speed: 100 rpm
-
Time: 30 minutes
-
Procedure:
-
Place one tablet in each basket.
-
Start the apparatus and run for 30 minutes.
-
Withdraw a sample from the dissolution medium and filter.
-
Determine the amount of dissolved this compound by UV-Vis spectrophotometry at approximately 272 nm, comparing the absorbance to that of a standard solution of USP this compound RS.
-
-
Tolerance: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
Visual Guides
Overcoming matrix effects in oxprenolol hydrochloride LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of oxprenolol hydrochloride in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of oxprenolol?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as oxprenolol, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). The consequence of unmanaged matrix effects is inaccurate and imprecise quantification of oxprenolol, potentially compromising the integrity of pharmacokinetic and other clinical studies. Phospholipids are often a major contributor to matrix effects in plasma samples.
Q2: How can I assess the presence and magnitude of matrix effects in my oxprenolol assay?
A2: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of oxprenolol solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant oxprenolol signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of oxprenolol spiked into an extracted blank matrix with the peak area of oxprenolol in a neat solution at the same concentration. The matrix effect can be calculated as a percentage.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS, such as deuterium-labeled oxprenolol, is chemically identical to oxprenolol and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.
Troubleshooting Guide: Overcoming Matrix Effects
This guide addresses common issues encountered during the LC-MS/MS analysis of oxprenolol and provides strategies to mitigate matrix effects.
Issue 1: Poor Recovery and Significant Ion Suppression
Possible Cause: Inefficient sample preparation leading to the persistence of interfering endogenous components like phospholipids.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical. Below is a comparison of common methods with typical performance metrics for beta-blockers.
Table 1: Comparison of Sample Preparation Techniques for Oxprenolol Analysis
| Sample Preparation Technique | Principle | Typical Recovery for Beta-Blockers | Matrix Effect Mitigation | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile). | >80% | Minimal; phospholipids are often not effectively removed. | Fast and simple, but often results in the most significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Oxprenolol is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. | 70-90% | Good; effectively removes many interfering substances. | Can be more time-consuming and requires optimization of pH and solvent selection. |
| Solid-Phase Extraction (SPE) | Oxprenolol is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted. | 67-118%[1] | Excellent; provides the cleanest extracts and the least matrix interference. | Requires method development for sorbent selection, wash, and elution steps. |
-
Modify Chromatographic Conditions:
-
Increase Chromatographic Resolution: Adjust the gradient, flow rate, or change the stationary phase to separate oxprenolol from co-eluting matrix components.
-
Use a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts and phospholipids) and direct the flow to the mass spectrometer only when oxprenolol is expected to elute.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for variability in matrix effects and sample processing.
-
Standardize Sample Preparation Protocol: Ensure consistent execution of the chosen sample preparation method. For manual methods, this includes precise pipetting, consistent vortexing times, and controlled evaporation steps. Automation can significantly improve reproducibility.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex, centrifuge, and transfer the clear solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample in a polypropylene tube, add a suitable internal standard.
-
Add 250 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to >9.
-
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Vortex, centrifuge, and transfer the clear solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific SPE cartridge used. A mixed-mode cation exchange or a reversed-phase (e.g., C8 or C18) sorbent is often suitable for beta-blockers.
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% ammonium hydroxide in water for a reversed-phase sorbent).
-
Load: Pre-treat the plasma sample (e.g., by diluting 1:1 with the equilibration buffer) and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent may be necessary to remove less polar interferences.
-
Elute: Elute oxprenolol with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for oxprenolol analysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Optimizing Oxprenolol Hydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of oxprenolol hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. By competitively binding to these receptors, it inhibits the effects of catecholamines like epinephrine and norepinephrine. This action leads to a reduction in heart rate and cardiac contractility.[1] Additionally, oxprenolol possesses intrinsic sympathomimetic activity (ISA), which means it can cause a mild stimulation of the beta-adrenergic receptors, and it also has membrane-stabilizing properties.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: A good starting point for a range-finding experiment is to use a broad range of concentrations, for example, from 10 nM to 100 µM, with 10-fold serial dilutions. Based on the binding affinity (Ki) of oxprenolol for β-adrenergic receptors, which is in the nanomolar range (e.g., 7.10 nM in rat heart muscle), functional assays targeting the receptor may show effects in the nanomolar to low micromolar range.[2] For cytotoxicity or cell viability assays, higher concentrations in the micromolar range are likely necessary, as suggested by studies with the similar beta-blocker, propranolol.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is very soluble in water and freely soluble in ethanol.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as water or dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1% DMSO).
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for oxprenolol in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of the compound for each experiment from a frozen stock solution. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of media components.[4][5] It is good practice to minimize the time the compound is in the incubator to reduce the chance of degradation.
Troubleshooting Guides
Issue 1: No observable effect of this compound in a functional assay (e.g., cAMP assay).
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be lower than tested. Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range, based on its Ki value. |
| Low Receptor Expression | The cell line used may not express sufficient levels of β-adrenergic receptors. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express these receptors. |
| Compound Degradation | The this compound stock solution may have degraded. Prepare a fresh stock solution and repeat the experiment. |
| Assay Sensitivity | The assay may not be sensitive enough to detect subtle changes. Optimize the assay conditions, such as incubation time and cell number. |
| Intrinsic Sympathomimetic Activity (ISA) | The partial agonist activity of oxprenolol might be masking its antagonist effect at certain concentrations. Co-treat with an agonist (e.g., isoproterenol) to better characterize the antagonistic properties. |
Issue 2: High cytotoxicity observed at expected functional concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to oxprenolol. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the IC50 value and identify a non-toxic concentration range for your functional assays. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve the this compound may be too high. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Incorrect Stock Concentration | There may be an error in the calculation of the stock solution concentration. Verify the calculations and consider preparing a fresh stock solution. |
| Off-Target Effects | At higher concentrations, oxprenolol may have off-target effects that lead to cytotoxicity. Try to use the lowest effective concentration in your functional assays. |
Data Presentation
Table 1: Cytotoxicity of Propranolol (a similar non-selective beta-blocker) in various cell lines. This data can be used as a reference to estimate a starting concentration range for this compound in cytotoxicity assays.
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration |
| Molt-4, Jurkat, U937 (Leukemic) | Trypan Blue, MTT | 12, 24, 48 hours | Significant cytotoxicity at ≥ 200 µM[2][6] |
| AGS, HGC (Gastric Cancer) | MTS | 24, 48, 72 hours | IC50 values between 80-140 µM[7] |
| HepG2, HepG2.2.15 (Liver Cancer) | Not Specified | Not Specified | Significant inhibition at 40-80 µM[8] |
| A549 (Lung Adenocarcinoma) | MTT, LDH | 3, 20 hours | Cytotoxicity observed at ≥ 500 µM[1] |
| A549, H1299 (Non-Small Cell Lung Cancer) | MTT | 72 hours | Propranolol EC50: 98.8 - 119.3 µM[9][10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a 10 mM stock solution. A suggested starting range for the final concentration is 1 µM to 500 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Measuring the Effect of this compound on cAMP Signaling
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture until they reach ~80-90% confluency.
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with a known β-adrenergic receptor agonist (e.g., 10 µM isoproterenol) for 10-15 minutes at 37°C. Include a control group without agonist stimulation.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).[11][12]
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the this compound concentration to determine its inhibitory effect.
Mandatory Visualizations
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Propranolol cytotoxicity in rat and human lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Use of Propranolol Reduces Biomarkers of Proliferation in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Oxprenolol Hydrochloride and Excipient Compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxprenolol hydrochloride. The following sections address common compatibility issues encountered during formulation development and provide detailed experimental protocols for their assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common excipients that are incompatible with this compound?
A1: Based on compatibility studies, this compound has shown potential incompatibilities with the following excipients:
-
Lactose: The interaction is likely a Maillard reaction between the secondary amine group of oxprenolol and the reducing sugar lactose.[1][2] This can lead to degradation and discoloration of the product.
-
Magnesium Stearate: Interactions have been observed in Differential Scanning Calorimetry (DSC) studies, indicating a potential for physical or chemical incompatibility.[1] This interaction can be influenced by factors like heat and moisture.
-
Polyvinylpyrrolidone (PVP): Some studies have indicated potential interactions with PVP, which could affect the stability of the final formulation.[3]
Q2: Which excipients are generally considered compatible with this compound?
A2: Several excipients have been found to be compatible with this compound in preformulation studies. These include:
Q3: What analytical techniques are recommended for assessing this compound-excipient compatibility?
A3: The most common and effective techniques for evaluating drug-excipient compatibility are:
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to detect physical and chemical interactions by observing changes in melting points, and the appearance of new thermal events.[3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies changes in the functional groups of the drug and excipient, which can indicate a chemical interaction.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Used in stability studies to separate and quantify the drug and any degradation products that may form when mixed with an excipient and subjected to stress conditions.[7][8]
Q4: What is a Maillard reaction and why is it a concern with this compound and lactose?
A4: The Maillard reaction is a chemical reaction between an amino acid or a compound containing an amine group and a reducing sugar, such as lactose.[2][9] this compound contains a secondary amine group, making it susceptible to this reaction.[2] The reaction can lead to the formation of degradation products, discoloration (browning), and a potential loss of therapeutic efficacy.
Troubleshooting Guides
Issue 1: Unexpected Thermal Events in DSC Analysis
Scenario: You are running a DSC analysis of a 1:1 physical mixture of this compound and an excipient. The resulting thermogram shows a significant shift in the melting point of this compound or the appearance of a new endothermic or exothermic peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug-Excipient Interaction | A significant shift in the melting endotherm or the appearance of new peaks strongly suggests a physical or chemical interaction. The nature of the peak (endothermic or exothermic) can provide clues about the type of interaction (e.g., eutectic formation, degradation). |
| Excipient Impurities | Impurities within the excipient lot may be reacting with the drug. |
| Moisture Content | The presence of water can facilitate or catalyze interactions, especially with excipients like magnesium stearate. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected DSC results.
Issue 2: Changes in FTIR Spectra
Scenario: The FTIR spectrum of a physical mixture of this compound and an excipient shows significant changes compared to the individual spectra of the drug and the excipient. This could include the disappearance of characteristic peaks, the appearance of new peaks, or a significant shift in peak positions.
Possible Causes and Solutions:
| Possible Cause | Interpretation of Spectral Changes |
| Chemical Interaction | The formation of new peaks or the disappearance of characteristic functional group peaks (e.g., N-H stretch of the secondary amine in oxprenolol) is a strong indicator of a chemical reaction. For instance, in a Maillard reaction with lactose, you might observe changes in the carbonyl and amine regions.[2][10] |
| Hydrogen Bonding | Broadening or shifting of peaks, particularly in the O-H and N-H stretching regions, can indicate the formation of new hydrogen bonds between the drug and the excipient. |
| Physical Interaction | Minor shifts in peak positions could be due to changes in the solid-state environment of the drug in the presence of the excipient, rather than a chemical reaction. |
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Is it possible to find presence of lactose in pharmaceuticals? - Preliminary studies by ATR-FTIR spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of oxprenolol in formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Oxprenolol Hydrochloride Sustained-Release Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of oxprenolol hydrochloride sustained-release (SR) formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation development of this compound sustained-release tablets.
Issue 1: Initial Burst Release is Too High
Q: My this compound SR tablet formulation is showing a high burst release (e.g., >30% in the first hour). How can I control this?
A: A high initial burst release for a highly water-soluble drug like this compound from a hydrophilic matrix system is a common challenge. It is often due to the rapid dissolution of the drug from the surface of the tablet before the protective gel layer of the polymer (e.g., HPMC) has fully formed.[1] Here are several strategies to mitigate this issue:
-
Increase Polymer Viscosity and Concentration: Higher viscosity grades of HPMC (e.g., K100M) and/or a higher concentration of the polymer can lead to faster hydration and formation of a more robust gel layer, which can better control the initial drug release.[1][2]
-
Modify Excipient Selection:
-
Insoluble Fillers: Incorporating water-insoluble fillers like microcrystalline cellulose (MCC) can help to reduce the initial burst release by decreasing the overall porosity of the matrix and creating a more tortuous path for the drug to diffuse.
-
Hydrophobic Polymers: The addition of a small amount of a hydrophobic polymer, such as ethylcellulose, to the HPMC matrix can also help to retard the initial water penetration and drug dissolution.
-
-
Optimize Granulation Process: The wet granulation process can influence the initial release. Ensuring uniform distribution of the binder and creating granules with optimal density can help in controlling the burst effect.
-
Apply a Non-functional Coating: A thin, rapidly dissolving coat (e.g., Opadry®) can sometimes help to delay the immediate contact of the tablet surface with the dissolution medium, allowing the matrix to start hydrating before significant drug release occurs.
Issue 2: Dose Dumping in the Presence of Alcohol
Q: I am concerned about the potential for alcohol-induced dose dumping with my this compound SR formulation. How can I prevent this?
A: Alcohol-induced dose dumping is a critical safety concern for extended-release formulations, where the presence of alcohol can accelerate the drug release, leading to potentially toxic plasma concentrations.[3][4] Strategies to mitigate this risk include:
-
Use of High Viscosity HPMC: Hydrophilic matrix systems based on high molecular weight HPMC have been shown to be relatively robust against the effects of alcohol. The polymer can still form a viscous gel layer in hydroalcoholic media, which helps to control the drug release.
-
Incorporate Alcohol-Insoluble Polymers: Formulating with polymers that are insoluble in ethanol, such as certain grades of Eudragit® or sodium alginate, can provide resistance to alcohol-induced dose dumping.[5] A dual-layer coating system with an inner alcohol-resistant layer and an outer enteric or sustained-release layer can be effective.[5]
-
Hot-Melt Extrusion (HME): HME can be used to create a dense, uniform matrix that is less susceptible to rapid disintegration in the presence of alcohol.
-
In Vitro Testing: It is crucial to perform in vitro dissolution testing in the presence of various concentrations of alcohol (e.g., 5%, 20%, and 40% ethanol) to assess the formulation's robustness and identify any potential for dose dumping.[4]
Issue 3: Incomplete Drug Release
Q: My formulation is showing incomplete release of this compound after 12 or 24 hours (e.g., <85%). What could be the cause and how can I fix it?
A: Incomplete drug release can occur if the gel layer of the hydrophilic matrix becomes too strong or if the drug has limited solubility in the later stages of dissolution. Here are some troubleshooting steps:
-
Decrease Polymer Concentration or Viscosity: An excessively high concentration or viscosity of HPMC can lead to a very strong gel that does not fully erode or allow for complete drug diffusion within the desired timeframe.
-
Incorporate a Soluble Filler: The addition of a soluble filler, such as lactose, can help to increase the porosity of the matrix as it dissolves, creating channels for the drug to diffuse out more completely.
-
Optimize Tablet Hardness: Very high compression forces can lead to tablets with low porosity, which can hinder water penetration and slow down drug release, potentially leading to incomplete release. Reducing the compression force within an acceptable range for tablet integrity can improve release.
-
Consider a Combination of Polymers: A blend of a high-viscosity HPMC with a lower-viscosity grade or another hydrophilic polymer like sodium carboxymethylcellulose (NaCMC) can sometimes provide a more optimal balance of swelling and erosion to ensure complete release.
Issue 4: High Variability in Dissolution Profile
Q: I am observing high variability between dissolution profiles of different tablets from the same batch. What are the potential causes?
A: High variability in dissolution can stem from inconsistencies in the manufacturing process or formulation. Key areas to investigate include:
-
Non-uniform Mixing: Inadequate blending of the drug and excipients can lead to variations in the drug-to-polymer ratio within the batch, resulting in different release rates.
-
Inconsistent Granule Properties: If using a wet granulation process, variations in granule size distribution and density can affect the tablet's porosity and, consequently, its dissolution profile.
-
Weight and Hardness Variation: Significant variations in tablet weight and hardness across the batch will directly impact the drug release. Ensure the tablet press is operating correctly and that the granulation has good flow properties.
-
Excipient Particle Size: The particle size of the polymer and other excipients can influence the rate of hydration and gel formation.[2][6] Using excipients with a consistent and controlled particle size distribution is important.
Frequently Asked Questions (FAQs)
Q1: What are the typical excipients used in an this compound sustained-release matrix tablet?
A1: A typical formulation for an this compound SR matrix tablet would include:
-
Active Pharmaceutical Ingredient (API): this compound
-
Release-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC) of a suitable viscosity grade (e.g., K4M, K15M, K100M).
-
Filler/Diluent: Lactose, Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate.
-
Glidant: Colloidal Silicon Dioxide.
-
Lubricant: Magnesium Stearate.
Q2: How do I select the right grade of HPMC for my formulation?
A2: The choice of HPMC grade depends on the desired release profile. As a general rule, for a given concentration, higher viscosity grades of HPMC will result in a slower drug release.[2] It is common to start with a mid-range viscosity grade (e.g., HPMC K15M) and then adjust to a higher or lower viscosity grade based on the initial dissolution results. Blends of different viscosity grades can also be used to achieve a more customized release profile.
Q3: What are the critical quality attributes (CQAs) for an this compound SR tablet?
A3: The CQAs for an this compound SR tablet typically include:
-
Assay and Content Uniformity: To ensure each tablet contains the correct dose of the drug.
-
Dissolution Profile: This is a critical attribute that defines the rate and extent of drug release over time.
-
Hardness and Friability: To ensure the tablet can withstand handling and transportation without breaking.
-
Stability: The formulation must be stable over its shelf life, with no significant changes to its physical properties or dissolution profile.
Q4: Is this compound compatible with common excipients?
A4: this compound is generally compatible with many common excipients. However, some studies have suggested a potential incompatibility with magnesium stearate under certain conditions, which could affect the stability of the drug. It is always recommended to perform drug-excipient compatibility studies during pre-formulation.
Data Presentation
The following tables provide example formulations for sustained-release tablets of beta-blockers, which can be used as a starting point for the development of an this compound formulation.
Table 1: Example Formulations of Propranolol Hydrochloride Sustained-Release Matrix Tablets
| Ingredient | Formulation F2 (mg) | Formulation F7 (mg) |
| Propranolol HCl | 40 | 40 |
| HPMC K100M | 50 | - |
| Ethyl Cellulose (EC) | - | 20 |
| HPMC K4M | - | 20 |
| Microcrystalline Cellulose (MCC) | 102 | 112 |
| Magnesium Stearate | 4 | 4 |
| Talc | 4 | 4 |
| Total Weight | 200 | 200 |
Data adapted from a study on Propranolol HCl SR tablets.[6][7]
Table 2: In Vitro Dissolution Data for Propranolol Hydrochloride SR Formulations
| Time (hours) | Formulation F2 (% Released) | Formulation F7 (% Released) |
| 1.5 | 20.40 | - |
| 2 | - | 35.12 |
| 4 | 38.21 | 52.34 |
| 8 | 65.43 | 78.91 |
| 12 | - | 92.16 |
| 24 | 94.30 | - |
Data adapted from a study on Propranolol HCl SR tablets.[6][7]
Experimental Protocols
1. Detailed Methodology for Dissolution Testing of this compound Extended-Release Tablets (Based on USP)
-
Apparatus: USP Apparatus 1 (Basket).
-
Rotation Speed: 100 rpm.
-
Media:
-
Acid Stage: 900 mL of 0.1 N Hydrochloric Acid.
-
Buffer Stage: 900 mL of Simulated Intestinal Fluid (without pancreatin), pH 6.8.
-
-
Procedure:
-
Place one tablet in each basket and immerse in the acid stage medium at 37 ± 0.5 °C.
-
After 1 hour, withdraw a sample of the medium for analysis.
-
Promptly transfer the baskets to the buffer stage medium, which has been equilibrated to 37 ± 0.5 °C.
-
Withdraw samples of the buffer stage medium at specified time points (e.g., 1, 3, and 7 hours after transfer to the buffer stage).
-
Replace the volume of withdrawn sample with fresh, pre-warmed medium.
-
Filter the samples promptly and analyze the concentration of this compound using a validated analytical method, typically UV-Vis spectrophotometry at approximately 272 nm.
-
-
Acceptance Criteria: The percentage of the labeled amount of this compound dissolved at each time point must conform to the specifications outlined in the relevant pharmacopeia (e.g., USP Acceptance Table 2 for Extended-Release Dosage Forms).
2. Detailed Methodology for Drug-Excipient Compatibility Studies
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the pure drug, the pure excipient, and a 1:1 physical mixture of the drug and excipient into separate aluminum pans.
-
Seal the pans and place them in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the samples at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C) under a nitrogen purge.
-
Analyze the resulting thermograms. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting point of the drug in the physical mixture may indicate an interaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare samples of the pure drug, the pure excipient, and a 1:1 physical mixture.
-
Prepare potassium bromide (KBr) discs of each sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Scan the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the physical mixture with the spectra of the individual components. The appearance of new peaks or the disappearance or significant shift of characteristic peaks of the drug in the mixture suggests a chemical interaction.
-
Mandatory Visualizations
Caption: Experimental workflow for sustained-release tablet development.
Caption: Troubleshooting logic for high burst release.
References
- 1. This compound Extended-Release Tablets [drugfuture.com]
- 2. oaji.net [oaji.net]
- 3. japsonline.com [japsonline.com]
- 4. ijrpns.com [ijrpns.com]
- 5. Comparative Study of Propranolol hydrochloride Release from Matrix Tablets with Kollidon®SR or Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Oxprenolol Hydrochloride and Propranolol in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two non-selective beta-blockers, oxprenolol hydrochloride and propranolol, in the context of hypertension management. By examining their pharmacological profiles, clinical efficacy, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and future research endeavors.
Executive Summary
Oxprenolol and propranolol are both effective antihypertensive agents that exert their effects through the blockade of beta-adrenergic receptors. While propranolol acts as a pure antagonist, oxprenolol possesses intrinsic sympathomimetic activity (ISA), a partial agonist effect that modulates its physiological impact. Clinical studies demonstrate that both drugs significantly reduce blood pressure and heart rate. However, propranolol generally exhibits a greater reduction in heart rate. Notably, some evidence suggests a lower incidence of certain side effects, such as impotence, with oxprenolol. This guide will delve into the quantitative data from key comparative studies, outline the experimental methodologies employed, and visualize the distinct signaling pathways of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the key hemodynamic and adverse effect data from comparative clinical trials of oxprenolol and propranolol in hypertensive patients.
Table 1: Hemodynamic Effects of Oxprenolol vs. Propranolol in Hypertension
| Parameter | Oxprenolol | Propranolol | Study |
| Systolic Blood Pressure Reduction (mmHg) | -13.8 | -20.9 | Franciosa et al. (1979)[1] |
| -6.8 | -10.5 | Veterans Administration Cooperative Study (1981)[2] | |
| Diastolic Blood Pressure Reduction (mmHg) | -8.8 | -11.2 | Franciosa et al. (1979)[1] |
| -7.0 | -9.8 | Veterans Administration Cooperative Study (1981)[2] | |
| Heart Rate Reduction (beats/min) | -10.8 | -16.7 | Franciosa et al. (1979)[1] |
| -8.4 | -12.3 | Veterans Administration Cooperative Study (1981)[2] | |
| Cardiac Output Reduction (L/min) | -1.08 | -1.42 | Franciosa et al. (1979)[1] |
Table 2: Comparative Adverse Effects
| Adverse Effect | Oxprenolol | Propranolol | Study |
| Impotence | Lower Incidence | Higher Incidence | Veterans Administration Cooperative Study (1981)[2] |
| Common Side Effects | Fatigue, dizziness, gastrointestinal distress, cold extremities.[3][4] | Dizziness, tiredness, diarrhea, constipation.[5] | General Drug Information[3][4][5] |
| Serious Side Effects | Severe bradycardia, heart failure, bronchospasm, allergic reactions.[3][4] | Difficulty breathing, rash, hives, swelling, fainting, irregular heartbeat.[5] | General Drug Information[3][4][5] |
Experimental Protocols
A detailed understanding of the methodologies employed in key comparative studies is essential for critical appraisal of the evidence.
Franciosa et al. (1979): Hemodynamic Effects of Oxprenolol and Propranolol in Hypertension
-
Study Design: A randomized, double-blind, parallel-group study.[1]
-
Participants: 18 male patients with mild essential hypertension.[1]
-
Intervention: Patients were randomly assigned to receive either oxprenolol (n=9) or propranolol (n=9) in addition to their ongoing thiazide diuretic therapy. The dosages were titrated up to a maximum of 386 mg/day for oxprenolol and 360 mg/day for propranolol over a 5-week period. The total study duration was 7 weeks.[1]
-
Outcome Measures: Supine heart rate, blood pressure, and cardiac output (measured by the CO2 rebreathing technique) were assessed weekly.[1]
Veterans Administration Cooperative Study Group (1981): Oxprenolol vs Propranolol in Hypertensive Patients Taking Hydrochlorothiazide
-
Study Design: A randomized, double-blind, multicenter clinical trial.[2]
-
Participants: 260 male patients with mild to moderate hypertension whose blood pressure was not adequately controlled with hydrochlorothiazide alone.[2]
-
Intervention: Patients were randomly assigned to receive either oxprenolol or propranolol, with dosages titrated from 120 to 360 mg per day, in addition to their ongoing hydrochlorothiazide treatment. The treatment duration was 6 months.[2]
-
Outcome Measures: The primary efficacy endpoint was the reduction of diastolic blood pressure to below 90 mmHg and at least 5 mmHg less than the initial DBP. Heart rate and the incidence of adverse effects were also monitored.[2]
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of oxprenolol and propranolol stem from their differential interactions with the beta-adrenergic signaling pathway.
Propranolol: A Non-Selective Beta-Adrenergic Antagonist
Propranolol acts as a competitive, non-selective antagonist at both β1 and β2-adrenergic receptors. By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine, propranolol inhibits the activation of the Gs protein-coupled signaling cascade. This leads to a decrease in the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn reduces the activity of protein kinase A (PKA). The downstream effects include a reduction in heart rate, myocardial contractility, and cardiac output, ultimately lowering blood pressure.[6][7]
References
- 1. Hemodynamic effects of oxprenolol and propranolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol vs propranolol: a randomized, double-blind, multiclinic trial in hypertensive patients taking hydrochlorothiazide. Veterans Administration Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Oxprenolol? [synapse.patsnap.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. Propranolol (Cardiovascular): MedlinePlus Drug Information [medlineplus.gov]
- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
A Comparative Analysis of Oxprenolol and Other Non-Selective Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and clinical properties of oxprenolol with other notable non-selective beta-blockers, including propranolol, nadolol, timolol, and pindolol. The analysis is supported by experimental data and detailed methodologies to assist in research and development.
Pharmacological Properties: A Quantitative Comparison
The therapeutic actions and side-effect profiles of non-selective beta-blockers are largely dictated by their intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), and lipid solubility. A summary of these properties is presented below.
| Property | Oxprenolol | Propranolol | Nadolol | Timolol | Pindolol |
| Intrinsic Sympathomimetic Activity (ISA) | Moderate[1] | None[2] | None[3] | None to slight | High[1] |
| Membrane Stabilizing Activity (MSA) | Present[2] | High[2] | None[3] | None[2] | Present |
| Lipid Solubility (Partition Coefficient) | Moderate | High | Low[4] | Moderate | Moderate[1] |
Intrinsic Sympathomimetic Activity (ISA): Beta-blockers with ISA, such as oxprenolol and pindolol, are partial agonists. At rest, they cause less reduction in heart rate and cardiac output compared to blockers without ISA like propranolol and nadolol. This property may be advantageous in patients with bradycardia or diminished cardiac reserve[5].
Membrane-Stabilizing Activity (MSA): Also known as a quinidine-like or local anesthetic effect, MSA is prominent in propranolol and present in oxprenolol and pindolol. This activity is generally considered not to be clinically relevant at therapeutic concentrations but may play a role in overdose scenarios[4][6].
Lipid Solubility: This property influences the route of elimination, with lipophilic drugs like propranolol and oxprenolol being primarily metabolized by the liver, leading to greater variability in plasma concentrations. Hydrophilic drugs like nadolol are excreted by the kidneys[1]. Lipid solubility also affects penetration into the central nervous system, with more lipophilic agents associated with a higher incidence of CNS side effects[1].
Pharmacokinetic Profile
The pharmacokinetic parameters of these non-selective beta-blockers vary significantly, impacting their dosing frequency and potential for drug interactions.
| Parameter | Oxprenolol | Propranolol | Nadolol | Timolol | Pindolol |
| Bioavailability (%) | 20-70 | 25 | 30-40[3] | 50 | 90 |
| Protein Binding (%) | 80 | 90[7] | 25-30 | 10 | 40 |
| Elimination Half-life (hours) | 1-2 | 3-6 | 14-24[8][9] | 4-5 | 3-4[8] |
| Metabolism | Hepatic (extensive first-pass)[1] | Hepatic (extensive first-pass) | Renal (excreted unchanged)[1] | Hepatic | Hepatic and Renal[1] |
Clinical Efficacy and Side Effects: Insights from Clinical Trials
Hypertension
Clinical trials have demonstrated the antihypertensive efficacy of oxprenolol, often comparing it to the benchmark non-selective beta-blocker, propranolol.
| Study Focus | Intervention | Key Findings |
| Antihypertensive Efficacy | Oxprenolol vs. Propranolol | Both agents effectively lower blood pressure. Propranolol may produce a slightly greater reduction in heart rate[1]. |
| Hemodynamic Effects | Oxprenolol vs. Propranolol | Oxprenolol, due to its ISA, causes a smaller reduction in cardiac output at rest compared to propranolol[1]. |
Angina Pectoris
In the management of angina, the primary goal is to reduce myocardial oxygen demand.
| Study Focus | Intervention | Key Findings |
| Exercise Tolerance | Oxprenolol vs. Propranolol | Both drugs improve exercise tolerance in patients with angina. |
| Heart Rate Response | Nadolol vs. Pindolol | Nadolol provides a more sustained reduction in exercise heart rate over a 24-hour period compared to pindolol, likely due to its longer half-life[8]. |
Common Side Effects
| Side Effect | Oxprenolol | Propranolol | Nadolol | Timolol | Pindolol |
| Bradycardia | Less pronounced | More pronounced | More pronounced | More pronounced | Less pronounced |
| Fatigue | Common | Common | Common | Common | Common |
| CNS Effects (e.g., dreams, dizziness) | Possible | More frequent | Less frequent | Possible | Possible |
| Bronchoconstriction | Risk in asthmatics | Risk in asthmatics | Risk in asthmatics | Risk in asthmatics | Risk in asthmatics |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling
Non-selective beta-blockers antagonize the effects of catecholamines at both β1 and β2 adrenergic receptors. The presence of Intrinsic Sympathomimetic Activity (ISA) modifies the downstream signaling cascade. Beta-receptors are G-protein coupled receptors (GPCRs), primarily signaling through Gs proteins to activate adenylyl cyclase and increase intracellular cAMP. However, they can also couple to Gi proteins, which inhibits adenylyl cyclase[10][11][12].
References
- 1. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The additional properties of beta adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The membrane stabilizing and beta 1-adrenoceptor blocking activity of (+)- and (-)-propranolol on the rat left atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The distribution of propranolol, pindolol and atenolol between human erythrocytes and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atenolol, nadolol, and pindolol in angina pectoris on effort: effect of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of nadolol: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-adrenergic signaling in the heart: dual coupling of the beta2-adrenergic receptor to G(s) and G(i) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Oxprenolol Formulations: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of different oral formulations of oxprenolol, a non-selective beta-blocker. The information presented is compiled from peer-reviewed clinical studies to support research and development in drug delivery and pharmacology.
Oxprenolol is utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its efficacy is closely linked to its concentration in the plasma, which is influenced by the drug's formulation. This guide focuses on the comparison between conventional immediate-release (IR) and slow-release (SR) or sustained-release (SR) tablets.
Pharmacokinetic Profile Comparison
The formulation of an oral drug product significantly impacts its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. These parameters determine the onset, intensity, and duration of the drug's therapeutic effect.
Studies have consistently demonstrated that slow-release formulations of oxprenolol alter the pharmacokinetic profile compared to conventional immediate-release tablets. SR formulations are designed to release the active pharmaceutical ingredient over an extended period, leading to a more stable plasma concentration.
Key pharmacokinetic parameters for different oxprenolol formulations are summarized in the table below:
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability | Reference |
| Conventional (IR) | 80 mg | Similar to 160 mg SR | 0.5 - 1.5 | - | 1.94 ± 0.37 | 19% - 74% | [3][4] |
| Conventional (IR) | 160 mg | Higher than SR | Shorter than SR | Similar to SR | ~2 | Similar to SR | [5] |
| Slow-Release (SR) | 160 mg | Lower than IR | Delayed compared to IR | Similar to IR | - | Similar to IR | [4][5] |
| Sustained-Release (SR) | 160 mg | Reduced by 42% vs. RR | 1.38 | ~18% lower than RR | - | - | [6] |
| Regular-Release (RR) | 80 mg (every 12h) | - | 0.53 | - | - | - | [6] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Elimination half-life. The bioavailability of oral oxprenolol can vary significantly due to first-pass metabolism.[3][7]
Pharmacodynamic Profile Comparison
Pharmacodynamics refers to the biochemical and physiological effects of a drug on the body. For oxprenolol, key pharmacodynamic effects include the reduction of heart rate and blood pressure, particularly during exercise.
The differing pharmacokinetic profiles of IR and SR formulations directly impact their pharmacodynamic effects. While both formulations can effectively control cardiovascular parameters, the onset and duration of action differ significantly.
| Formulation | Dose | Effect on Exercise-Induced Tachycardia | Effect on Blood Pressure | Duration of Action | Reference |
| Conventional (IR) | 80 mg | Significant reduction | No effect on resting BP in normotensive subjects | Up to 8 hours | [4][8] |
| Slow-Release (SR) | 160 mg | Significant reduction | No effect on resting BP in normotensive subjects | At least 14 hours | [4][8] |
| Slow-Release (SR) | Once daily | Less control at 24h compared to metoprolol SA | Good control at rest | Poor control at 24 hours in some studies | [9][10] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Below are summaries of the experimental protocols from key comparative studies.
Study 1: Comparison of Slow-Release vs. Conventional Oxprenolol (West et al., 1976) [4][8]
-
Study Design: A randomized, placebo-controlled trial involving six healthy male volunteers.
-
Drug Administration: Subjects received 80 mg and 160 mg of slow-release oxprenolol, 80 mg of conventional oxprenolol, and a placebo. A regimen of two 80 mg doses of conventional oxprenolol given 12 hours apart was also tested.[4][8]
-
Pharmacokinetic Analysis: Plasma concentrations of oxprenolol were measured at various time points after administration.
-
Pharmacodynamic Analysis: Basal pulse rates and blood pressures were recorded. Exercise tests were performed to measure the reduction in exercise-induced tachycardia.[4][8]
Study 2: Absorption and Excretion of Rapid and Slow-Release Oxprenolol (McAinsh et al., 1978) [5]
-
Study Design: A comparative study in healthy volunteers.
-
Drug Administration: Subjects received 160 mg of standard rapid-release (RR) and slow-release (SR) oxprenolol tablets.[5]
-
Pharmacokinetic Analysis: Plasma concentrations of oxprenolol were measured to determine absorption and elimination half-lives.[5]
-
Pharmacodynamic Analysis: Heart rate and blood pressure were measured at rest and during exercise to assess the effectiveness of both formulations.[5]
Study 3: Bioavailability of Sustained-Release vs. Regular-Release Oxprenolol at Steady-State (Hassan et al., 1991) [6]
-
Study Design: A randomized, two-way crossover study with 12 healthy male volunteers.
-
Drug Administration: Subjects received one 160 mg SR oxprenolol tablet every 24 hours and one 80 mg regular-release (RR) tablet every 12 hours for 5 days.[6]
-
Pharmacokinetic Analysis: Blood samples were collected on days 1 through 4 just before dosing, and at scheduled time points on day 5. Oxprenolol concentrations were analyzed using HPLC.[6]
Visualizing Experimental Workflows and Pathways
To further clarify the methodologies and mechanisms, the following diagrams are provided.
Caption: Workflow of a typical pharmacokinetic and pharmacodynamic comparison study.
Caption: Simplified signaling pathway of beta-adrenergic blockade by oxprenolol.
References
- 1. Oxprenolol - Wikipedia [en.wikipedia.org]
- 2. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative bioavailability of oral sustained-release and regular-release oxprenolol tablets at steady-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a slow release formulation of oxprenolol with conventional oxprenolol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of the slow release formulations of metoprolol and oxprenolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Deuterated Oxprenolol Hydrochloride as an Internal Standard in Analytical Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, the pursuit of accuracy and precision is paramount. For the quantitative analysis of the beta-blocker oxprenolol, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated oxprenolol hydrochloride and alternative non-deuterated internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.
The Superiority of Isotopic Labeling
Stable isotope-labeled internal standards, such as deuterated this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise results.
In contrast, non-deuterated alternatives, such as structural analogs like alprenolol, may have different extraction recoveries and chromatographic retention times, and can be subject to different matrix effects, potentially compromising the accuracy of the assay.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance differences, this guide compares a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing deuterated oxprenolol with a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using alprenolol as an internal standard.
| Performance Parameter | Deuterated Oxprenolol (LC-MS/MS) | Alprenolol (HPLC-UV) |
| Accuracy (Recovery) | 100.6 ± 3.3% for oxprenolol[3] | Data not explicitly provided, but the method was deemed favorable compared to GC and GC-MS.[4][5] |
| Precision (%RSD) | 3.3%[3] | Data not explicitly provided. |
| Limit of Quantification (LOQ) | ~20 nmol/L (~5.3 ng/mL)[3] | 66 nmol/L (20 ng/mL)[4][5] |
| Matrix Effect Compensation | High (due to identical chemical and physical properties) | Lower (potential for differential matrix effects) |
| Specificity | High (based on mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
Table 1: Comparison of performance parameters for deuterated and non-deuterated internal standards for oxprenolol analysis. Note that the analytical techniques differ, which also contributes to the performance differences.
Experimental Protocols
Method 1: LC-MS/MS with Deuterated this compound Internal Standard
This protocol is a representative method for the quantification of oxprenolol in human plasma using a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add a working solution of deuterated this compound (e.g., oxprenolol-d7).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Oxprenolol: Q1: m/z 266.2 -> Q3: m/z 116.1 (quantifier), m/z 72.1 (qualifier)
-
Deuterated Oxprenolol (e.g., Oxprenolol-d7): Q1: m/z 273.2 -> Q3: m/z 116.1
-
-
Note: The specific MRM transitions should be optimized for the instrument being used.
Method 2: HPLC-UV with Alprenolol Internal Standard
This protocol is based on a published method for the analysis of oxprenolol in human plasma.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction
-
To a plasma sample, add alprenolol as the internal standard.
-
Alkalinize the plasma to a high pH.
-
Extract the compounds into an organic solvent.
-
Back-extract the compounds into an acidic aqueous phase.
-
Inject the acidic aqueous phase into the HPLC system.
2. HPLC-UV Conditions
-
Column: Reversed-phase column.
-
Mobile Phase: A suitable mixture of buffer and organic solvent.
-
Detection: UV detector set at 222 nm.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps.
Caption: Workflow for oxprenolol analysis using a deuterated internal standard.
Caption: Logical relationship of using a deuterated internal standard for accurate quantification.
Conclusion
The use of deuterated this compound as an internal standard provides significant advantages in terms of accuracy, precision, and specificity for the quantitative analysis of oxprenolol in biological matrices. While non-deuterated alternatives can be employed, particularly in methods like HPLC-UV, they are more susceptible to analytical variability. For high-stakes applications in drug development and clinical research, where data integrity is non-negotiable, the adoption of a deuterated internal standard is a scientifically sound and robust approach.
References
- 1. lcms.cz [lcms.cz]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of oxprenolol in human plasma by high-performance liquid chromatography, in comparison with gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxprenolol Hydrochloride in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Oxprenolol Hydrochloride, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, a beta-blocker, requires careful consideration for its end-of-life handling to prevent environmental contamination and ensure adherence to federal and local regulations. This guide provides a procedural, step-by-step approach to its disposal.
Waste Classification and Disposal Procedures
This compound is not listed as a P- or U-listed hazardous waste under the federal Resource Conservation and Recovery Act (RCRA). However, its classification as hazardous or non-hazardous depends on its characteristics and state-specific regulations.
A key factor in this determination is its toxicity. The acute oral lethal dose (LD50) for rats is 214 mg/kg. According to the Environmental Protection Agency (EPA), a substance is considered for listing as an acute hazardous waste if it has an oral LD50 in rats of less than 50 mg/kg.[1][2] Since the LD50 of this compound is above this threshold, it is not classified as a RCRA acute hazardous waste.
However, some states have more stringent definitions of hazardous waste. For example, California considers a substance with an acute oral LD50 of less than 2,500 mg/kg to be a toxic hazardous waste.[3][4] Therefore, in such states, this compound would be managed as a non-RCRA hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Determination: The first critical step is to determine if the waste is hazardous under local and state regulations. Given the toxicity data, it is prudent to manage this compound as, at a minimum, a non-RCRA hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated from non-hazardous trash, sharps, and other chemical waste to ensure proper disposal.[5]
-
Containerization: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" or "Non-RCRA Pharmaceutical Waste for Incineration," in accordance with your institution's and state's guidelines. The label must include the chemical name and the date accumulation started.[5][6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones. Ensure the container is kept closed except when adding waste.[5]
-
Disposal: The recommended disposal method for non-RCRA pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[7][8][9] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[9] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Regulatory Context |
| Oral LD50 (rat) | 214 mg/kg | Above the EPA threshold for acute hazardous waste (<50 mg/kg), but may fall under stricter state regulations for toxicity (e.g., California <2,500 mg/kg).[1][2][3][4] |
| RCRA Status | Not a P- or U-listed waste | Does not appear on the federal lists of acute or toxic hazardous wastes. |
| Recommended Disposal | Incineration | Best practice for non-RCRA pharmaceutical waste to ensure complete destruction.[7][8][9] |
Experimental Protocols
The disposal of this compound is a procedural matter based on regulatory guidelines rather than experimental protocols. The key "methodology" is the waste determination and management process outlined above, which involves assessing the chemical's properties against federal and state hazardous waste criteria.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. epa.gov [epa.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. danielstraining.com [danielstraining.com]
- 4. § 66261.24. Characteristic of Toxicity., Article 3. Characteristics of Hazardous Waste, Chapter 11. Identification and Listing of Hazardous Waste, Division 4.5. Environmental Health Standards for the Management of Hazardous Waste, Title 22. Social Security, California Code of Regulations [carules.elaws.us]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 9. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Oxprenolol Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Oxprenolol Hydrochloride. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
This compound is an active pharmaceutical ingredient (API) that requires careful handling to prevent exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
I. Personal Protective Equipment (PPE) Selection
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Nitrile Gloves | ASTM D6319 | Provides good chemical resistance for incidental contact.[3][4] Should be changed immediately if contaminated. |
| Eyes/Face | Tightly Fitting Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[2] | Protects against dust particles and splashes.[5][6] |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Recommended when there is a significant splash hazard.[7][8][9] | |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA Filter | NIOSH Approved[10] | Industry standard for handling potent APIs to protect against airborne particles.[11][12] Provides a higher protection factor than disposable respirators.[12] |
| Body | Impervious Clothing/Laboratory Coat | N/A | To prevent skin contact with the chemical.[2] |
Nitrile gloves are recommended for handling this compound due to their general chemical resistance.[4][13] It is crucial to inspect gloves for any signs of degradation or puncture before use.[2] For prolonged or direct contact, consider double-gloving.
Tightly fitting safety goggles are essential to protect the eyes from dust and potential splashes.[2] When handling larger quantities or when there is a higher risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[7][8][9]
Due to the powdered nature of this compound and the potential for aerosolization, respiratory protection is critical. A Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter is the recommended standard for handling APIs.[5][8][9][11][12] PAPRs provide a higher level of protection and are more comfortable for extended wear compared to disposable filtering facepiece respirators.[12][14]
II. Operational Plan for Handling this compound
A systematic approach is necessary to ensure safety during the handling of this compound. The following workflow outlines the key steps.
References
- 1. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. publichealthontario.ca [publichealthontario.ca]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. PAPR Cartridges and Filters | Fisher Scientific [fishersci.co.uk]
- 6. starlabgroup.com [starlabgroup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. PAPR Cartridges and Filters | Fisher Scientific [fishersci.ca]
- 9. 3m.com [3m.com]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 13. henryschein.com [henryschein.com]
- 14. pe-energy.com [pe-energy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
